7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one
Description
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Properties
IUPAC Name |
7-bromo-4-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-9-5-3-7(11)10-6(9)2-4-8(10)12/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQABQQBQNMZDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)C2=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347115 | |
| Record name | 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959058-59-4 | |
| Record name | 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one: A Key Intermediate for Drug Discovery
This guide provides an in-depth technical overview of 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one, a key chemical building block for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles.
Introduction: The Strategic Value of the Indanone Scaffold
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid bicyclic framework is a valuable platform for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. Indanones serve as crucial intermediates in the synthesis of drugs for conditions ranging from Parkinson's disease to depression.[1]
This compound (CAS No. 959058-59-4 ) emerges as a particularly strategic starting material.[2][3][4] The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space. The methoxy group, meanwhile, modulates the electronic properties of the aromatic ring and can serve as a key interaction point or be a precursor for a phenol, a common hydrogen bond donor in drug-receptor binding. This unique combination of features makes it an indispensable tool for developing novel therapeutics, particularly kinase inhibitors and anti-inflammatory agents.[5][6]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 959058-59-4 | [2][3][4][7] |
| Molecular Formula | C₁₀H₉BrO₂ | [2][4] |
| Molecular Weight | 241.08 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 7-Bromo-4-methoxy-1-indanone, 7-Bromo-4-methoxy-indan-1-one | [4] |
| Appearance | Typically an off-white to pale yellow solid | Inferred from related compounds |
Spectroscopic Signature Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic region would feature two doublets corresponding to the protons on the benzene ring. The methoxy group would present as a sharp singlet around 3.8-4.0 ppm. The two methylene groups of the five-membered ring would appear as two triplets (or more complex multiplets if coupled to each other differently) in the 2.5-3.5 ppm range.
-
¹³C NMR: The carbon spectrum would be characterized by a ketone carbonyl signal downfield (~200 ppm). Aromatic carbon signals would appear in the 100-160 ppm range, with the carbon attached to the methoxy group being significantly shielded. The methoxy carbon itself would be found around 55-60 ppm, and the two aliphatic methylene carbons would be observed in the 25-40 ppm range.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z 240 and 242, corresponding to the [M]⁺ and [M+2]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Synthesis Protocol: Regioselective Bromination
The most logical and field-proven method for preparing this compound is through the electrophilic aromatic substitution of its precursor, 4-methoxy-2,3-dihydro-1H-inden-1-one. The methoxy group is an ortho-, para-directing activator. The position para to the methoxy group is already substituted, and the ortho position adjacent to the carbonyl-fused ring is sterically hindered, directing bromination to the C7 position.
Causality in Experimental Design:
-
Reagent Choice: N-Bromosuccinimide (NBS) is selected as the brominating agent.[5][8] It is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, controlled source of electrophilic bromine (Br⁺), which minimizes the formation of poly-brominated side products.
-
Solvent: A non-polar solvent like benzene or carbon tetrachloride is often used for brominations with NBS, particularly for free-radical mechanisms.[5][9] However, for electrophilic aromatic substitution on an activated ring, a polar aprotic solvent can also be effective.
-
Catalyst: While sometimes a radical initiator like AIBN is used, bromination of a highly activated aromatic ring with NBS can often proceed via an electrophilic mechanism without a catalyst or with a mild Lewis acid.[5][9]
Step-by-Step Laboratory Protocol:
-
Preparation: To a solution of 4-methoxy-2,3-dihydro-1H-inden-1-one (1 equivalent) in a suitable solvent such as benzene or chloroform, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.
-
Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.
-
Reaction: Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture and filter off the succinimide byproduct. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Applications in Drug Discovery & Chemical Reactivity
The true value of this compound lies in its versatility as a synthetic intermediate. The carbon-bromine bond is a gateway to molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for a host of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug synthesis. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reacting the bromo-indanone with various boronic acids or esters introduces new aryl or heteroaryl groups at the 7-position. This is a widely used strategy to explore structure-activity relationships (SAR) by modifying peripheral substituents that can interact with specific pockets in a target protein.[10]
-
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, allowing for the introduction of primary or secondary amines. This is critical for installing groups that can act as hydrogen bond donors or acceptors, or serve as basic centers to improve the pharmacokinetic properties of a drug candidate.
-
Heck and Sonogashira Couplings: These methods allow for the installation of alkene and alkyne functionalities, respectively, providing further avenues for structural diversification and the creation of novel molecular scaffolds.
Logical Flow of a Suzuki Coupling Reaction
Caption: Generic Suzuki coupling using the bromo-indanone.
Safety and Handling Protocol
As a Senior Application Scientist, ensuring laboratory safety is paramount. Although a specific, verified Safety Data Sheet (SDS) for CAS 959058-59-4 is not widely published, the handling procedures for closely related brominated aromatic compounds provide a reliable framework for safe practice.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12]
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust. Wash hands thoroughly after handling. Keep away from heat and ignition sources.
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[11][13]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[11][13]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11][13]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
This self-validating protocol, grounded in established safety standards for analogous chemicals, ensures that research can be conducted both effectively and responsibly.
References
- 1. Page loading... [guidechem.com]
- 2. appretech.com [appretech.com]
- 3. aboundchem.com [aboundchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 959058-59-4 [chemicalbook.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.fr [fishersci.fr]
An In-Depth Technical Guide to 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its applications in the development of novel therapeutics.
Chemical Identity and Nomenclature
The compound of interest is unequivocally identified by the IUPAC name 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one . It is crucial to use the correct nomenclature to avoid confusion with its isomer, 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one |
| CAS Number | 5411-61-0[1][2] |
| Molecular Formula | C₁₀H₉BrO₂[1] |
| Molecular Weight | 241.08 g/mol [1] |
Synonyms:
Synthesis and Mechanistic Considerations
The synthesis of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one typically involves an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid derivative. This classic reaction proceeds via an acylium ion intermediate that attacks the aromatic ring to form the five-membered ketone ring. The choice of starting materials and reaction conditions is critical to ensure regioselectivity and good yields.
Figure 1: Conceptual synthetic workflow for substituted indanones.
A more specific, documented procedure for a structurally related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, involves the bromination of the corresponding dimethoxy indanone with N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) in benzene at room temperature.[3] This suggests that a similar late-stage bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one could be a viable route.
Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is essential for its identification and quality control.
Table 2: Key Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons, a methoxy group singlet, and two methylene triplets for the dihydroindenone core. The chemical shifts will be influenced by the electron-withdrawing bromine and electron-donating methoxy groups. |
| ¹³C NMR | Characteristic peaks for the carbonyl carbon, aromatic carbons (some showing C-Br coupling), the methoxy carbon, and the two methylene carbons. |
| Infrared (IR) | A strong absorption band for the C=O stretch of the ketone, typically around 1700 cm⁻¹. Bands corresponding to C-O stretching of the methoxy group and C-Br stretching will also be present. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). |
Interpreting the NMR Spectra:
-
¹H NMR: The aromatic region will likely show two doublets, corresponding to the two adjacent protons on the benzene ring. The positions of these doublets will be influenced by the ortho- and para-directing effects of the methoxy group and the deactivating effect of the bromo group. The methylene protons adjacent to the carbonyl group will be deshielded and appear at a lower field compared to the other methylene protons.
-
¹³C NMR: The carbonyl carbon will be the most downfield signal. The carbon attached to the bromine will be significantly shifted, and its signal may be attenuated due to quadrupolar relaxation.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is dictated by its key functional groups: the ketone, the aromatic bromine, and the methoxy group.
Figure 2: Key reaction sites and potential transformations.
Suzuki-Miyaura Cross-Coupling Reactions
The presence of the bromine atom at the 4-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, providing a powerful tool for generating libraries of derivatives for drug discovery.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried flask, add 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
Indanone scaffolds are prevalent in many biologically active compounds and approved drugs. 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.
-
Neurodegenerative Diseases: The indanone core is a key structural feature of drugs used to treat Alzheimer's and Parkinson's diseases. The ability to functionalize the 4-position of this bromo-indanone allows for the exploration of structure-activity relationships in the development of new inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).
-
Enzyme Inhibitors: This compound has been investigated for its potential to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
-
Anticancer Agents: The indanone framework is present in several natural products with cytotoxic activity. Synthetic derivatives of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one can be screened for their potential as anticancer agents.
Conclusion
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a versatile and valuable building block for chemical synthesis and drug discovery. Its well-defined structure and multiple points for chemical modification, particularly the reactive bromine atom, make it an ideal starting material for the synthesis of diverse molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is crucial for its effective utilization in the laboratory.
References
The 1-Indanone Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
The 1-indanone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile building block for the synthesis of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the 1-indanone scaffold, encompassing its fundamental properties, key synthetic strategies, diverse pharmacological applications, and critical structure-activity relationships (SAR). Detailed experimental protocols and analytical characterization techniques are also presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this important chemical entity in their research endeavors.
Introduction: The Enduring Significance of the 1-Indanone Core
The 1-indanone scaffold, a bicyclic aromatic ketone, is a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic importance.[1][2] Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The inherent reactivity of the carbonyl group and the adjacent methylene positions allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Historically, the synthesis of 1-indanone derivatives dates back to the early 20th century, with intramolecular Friedel-Crafts acylation being a seminal and still widely used method for its construction.[1][3] The recognition of the 1-indanone motif in bioactive natural products has further fueled interest in its synthetic exploration.[4] Today, 1-indanone derivatives are integral to the development of drugs targeting a wide spectrum of diseases, including neurodegenerative disorders, cancer, inflammation, and infectious diseases.[1][2] A notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features a prominent 1-indanone core.[2]
This guide will delve into the intricacies of the 1-indanone scaffold, providing a robust foundation for its application in modern drug discovery programs.
Physicochemical Properties and Structural Features
1-Indanone (2,3-dihydro-1H-inden-1-one) is a colorless to off-white crystalline solid with a molecular formula of C₉H₈O and a molecular weight of 132.16 g/mol .[5]
| Property | Value | Reference |
| Molecular Formula | C₉H₈O | [5] |
| Molecular Weight | 132.16 g/mol | [5] |
| Appearance | Colorless to off-white crystalline solid | [5] |
| Melting Point | 38-42 °C | |
| Boiling Point | 243-245 °C | |
| Solubility | Soluble in common organic solvents |
The core structure consists of a benzene ring fused to a five-membered cyclopentanone ring. This fusion imparts a planar and rigid conformation, which can be advantageous for molecular recognition by enzymes and receptors. The electronic nature of the aromatic ring can be readily modulated by the introduction of various substituents, thereby influencing the reactivity and biological activity of the molecule. The carbonyl group at the 1-position and the methylene group at the 2-position are key handles for synthetic diversification.
Key Synthetic Strategies for the 1-Indanone Core
The construction of the 1-indanone scaffold can be achieved through several elegant and efficient synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.
Intramolecular Friedel-Crafts Acylation: A Classic and Versatile Approach
The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides is the most common and reliable method for synthesizing 1-indanones.[1][3][6] This reaction proceeds via an electrophilic aromatic substitution mechanism.
The reaction is initiated by the activation of the carboxylic acid or acyl chloride with a Lewis acid or a strong Brønsted acid to generate a highly reactive acylium ion. This electrophile is then attacked by the tethered electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the five-membered ring. Subsequent deprotonation restores the aromaticity of the benzene ring, yielding the 1-indanone product.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 5. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bromo-Substituted Aromatic Ketones: Synthesis, Reactivity, and Applications
Introduction: The Versatile Role of Bromo-Substituted Aromatic Ketones in Modern Chemistry
Bromo-substituted aromatic ketones represent a pivotal class of organic intermediates, uniquely positioned at the intersection of synthetic versatility and functional significance. Characterized by an aromatic ring bearing both a keto-functional group and a bromine substituent, these molecules are endowed with a rich chemical reactivity that makes them indispensable building blocks in the realms of medicinal chemistry, materials science, and fine chemical synthesis. The interplay between the electron-withdrawing nature of the carbonyl group and the halogen's capacity to participate in a myriad of cross-coupling reactions renders these compounds highly valuable precursors for complex molecular architectures. This guide provides a comprehensive overview of the synthesis, characterization, and diverse reactivity of bromo-substituted aromatic ketones, with a particular focus on their practical applications and the underlying chemical principles that govern their utility.
Core Synthetic Methodologies: Forging the Bromo-Aryl Ketone Scaffold
The strategic introduction of a bromine atom and a ketone group onto an aromatic ring can be accomplished through several reliable synthetic routes. The choice of method is often dictated by the desired substitution pattern (i.e., the relative positions of the bromine and acyl groups) and the electronic nature of the aromatic substrate.
Electrophilic Aromatic Substitution: A Two-Step Approach
A common and modular approach involves a two-step sequence of electrophilic aromatic substitution reactions: Friedel-Crafts acylation followed by bromination, or vice-versa.
This cornerstone of organic synthesis introduces an acyl group onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[3] The resulting ketone is a deactivated aromatic system, which can be a strategic advantage in subsequent reactions.[1]
Experimental Protocol: Synthesis of 4-Bromoacetophenone via Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.
-
After stirring for 15 minutes, add bromobenzene (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4-bromoacetophenone.
The introduction of a bromine atom onto an aromatic ring is typically achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).[4] The catalyst polarizes the Br-Br bond, generating a potent electrophile that is attacked by the aromatic ring.[5] The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.[6] A ketone is a meta-directing deactivator, and thus, bromination of an aromatic ketone will primarily yield the meta-bromo-substituted product.[7]
Logical Relationship: Regioselectivity in Electrophilic Bromination
Caption: Directing effects of the ketone group in electrophilic bromination.
α-Bromination of Aromatic Ketones
For the synthesis of α-bromo aromatic ketones, where the bromine is attached to the carbon adjacent to the carbonyl group, direct bromination of the enolizable ketone is the most common method.[8][9] This transformation is crucial as α-bromo ketones are highly reactive intermediates for constructing more complex molecules.[8] The reaction can proceed under either acidic or basic conditions.[9]
Under acidic conditions, the reaction proceeds through an enol intermediate. The enol's double bond attacks Br₂, leading to the α-bromo ketone.[10] This method is generally regioselective for the more substituted α-carbon.[9]
Mechanism: Acid-Catalyzed α-Bromination
Caption: Acid-catalyzed pathway for α-bromination of aromatic ketones.
Various brominating agents can be employed, including N-bromosuccinimide (NBS), which is often preferred over molecular bromine for its ease of handling and milder reaction conditions.[11] Photochemical methods using NBS have also been developed, offering a simple and efficient route to α-bromo ketones.[11]
Structural Characterization: Unveiling the Molecular Identity
The unambiguous identification of bromo-substituted aromatic ketones relies on a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR provides information on the number and connectivity of protons, with the chemical shifts being influenced by the electronic environment. Protons on the aromatic ring will show characteristic splitting patterns depending on the substitution. In α-bromo ketones, the proton at the α-position is significantly deshielded. ¹³C NMR reveals the number of unique carbon environments, with the carbonyl carbon appearing at a characteristic downfield shift (typically 190-200 ppm).
-
Infrared (IR) Spectroscopy : A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic ketone. The C-Br bond typically shows a weak absorption in the fingerprint region (500-600 cm⁻¹).
-
Mass Spectrometry (MS) : Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition. A key feature in the mass spectrum of a bromo-substituted compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[12] This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.[12]
| Technique | Key Observables for Bromo-Aromatic Ketones |
| ¹H NMR | Aromatic proton signals (6.5-8.5 ppm), α-proton shift in α-bromo ketones (~4.5-5.0 ppm). |
| ¹³C NMR | Carbonyl carbon signal (~190-200 ppm), aromatic carbon signals (120-140 ppm). |
| IR | Strong C=O stretch (~1680-1700 cm⁻¹), C-Br stretch (~500-600 cm⁻¹). |
| MS | Characteristic M⁺ and M+2 peaks of nearly equal intensity due to ⁷⁹Br and ⁸¹Br isotopes. |
Reactivity and Synthetic Utility: A Hub for Molecular Diversification
The bromine atom on the aromatic ring of these ketones is a versatile handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond by reacting the bromo-aromatic ketone with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[13][14] This reaction is widely used to synthesize biaryl ketones, which are common motifs in pharmaceuticals and advanced materials.[13]
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-aromatic ketone with a primary or secondary amine, catalyzed by a palladium complex.[15][16] The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in drug molecules.[17]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Photochemical Reactivity
Aromatic ketones are known to be photochemically active.[18] The presence of a bromine atom can influence this reactivity. For instance, α-bromo ketones can undergo photoinduced C-Br bond cleavage, leading to radical intermediates that can participate in various synthetic transformations.[19] This photochemical behavior has been exploited for the synthesis of more complex molecules and for applications in photopolymerization, where bromo-substituted ketones can act as photoinitiators.[20][21]
Applications in Drug Discovery and Materials Science
The synthetic accessibility and versatile reactivity of bromo-substituted aromatic ketones make them highly sought-after intermediates in several high-value applications.
-
Pharmaceutical Synthesis : These compounds are key precursors for a wide range of biologically active molecules.[22] The ability to install various substituents on the aromatic ring via cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery. The ketone functionality itself can be a pharmacophore or a handle for further modifications.
-
Photoinitiators : In materials science, certain bromo-substituted aromatic ketones are used as photoinitiators for polymerization processes.[20] Upon exposure to light, they can generate reactive species that initiate the polymerization of monomers, a process crucial for the manufacturing of coatings, adhesives, and 3D-printed materials.
-
Functional Materials : The biaryl ketone structures synthesized from bromo-aromatic ketones via Suzuki coupling are important components of liquid crystals, organic light-emitting diodes (OLEDs), and other functional organic materials.
Conclusion: An Enduring Legacy and a Bright Future
Bromo-substituted aromatic ketones are a testament to the power of functional group interplay in organic synthesis. Their preparation is well-established through robust and scalable methodologies, and their reactivity, particularly in the realm of palladium-catalyzed cross-coupling, provides a reliable gateway to molecular complexity. For researchers in drug development and materials science, these compounds are not merely intermediates but strategic tools for innovation. As the demand for novel, functional molecules continues to grow, the importance of bromo-substituted aromatic ketones as versatile and indispensable building blocks is set to endure and expand.
References
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Synthetic Access to Aromatic α-Haloketones | MDPI [mdpi.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC08444K [pubs.rsc.org]
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- 19. researchgate.net [researchgate.net]
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- 22. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of 1-Indanone Derivatives: A Technical Guide for Drug Discovery and Development
The 1-indanone scaffold, a privileged structure in medicinal chemistry, has consistently demonstrated a remarkable breadth of biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the diverse therapeutic potential of 1-indanone derivatives. Moving beyond a simple enumeration of facts, this document delves into the causal relationships behind experimental designs, the validation of protocols, and the intricate molecular mechanisms that underpin the varied pharmacological effects of these versatile compounds.
The 1-Indanone Core: A Foundation for Diverse Bioactivity
The 1-indanone nucleus, characterized by a fused benzene and cyclopentanone ring system, offers a unique combination of rigidity and synthetic tractability. This structural framework serves as an excellent template for the design of targeted therapeutic agents, allowing for precise modifications that can significantly influence biological activity. The inherent properties of the 1-indanone core contribute to its ability to interact with a wide array of biological targets, leading to a spectrum of pharmacological effects that include neuroprotective, anticancer, anti-inflammatory, and antimicrobial activities.[1]
Neuroprotective Applications: Combating Neurodegenerative Diseases
The therapeutic potential of 1-indanone derivatives in the realm of neurodegenerative diseases is perhaps best exemplified by the FDA-approved drug, Donepezil, used in the management of Alzheimer's disease.[2][3][4][5][6] The neuroprotective effects of this class of compounds are often attributed to a dual-pronged mechanism of action involving the inhibition of key enzymes in the central nervous system.
Mechanism of Action: Dual Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO)
Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, a decline in the levels of the neurotransmitter acetylcholine (ACh) is a key pathological feature.[5] 1-indanone derivatives, such as Donepezil, act as reversible inhibitors of AChE, the enzyme responsible for the breakdown of ACh in the synaptic cleft.[3][4] By inhibiting AChE, these compounds increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission and improving cognitive function.[2][4]
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine. The inhibition of MAO, particularly MAO-B, is a therapeutic strategy in Parkinson's disease to increase dopamine levels in the brain. Several 1-indanone derivatives have been identified as potent and selective inhibitors of MAO-B, with some also exhibiting MAO-A inhibitory activity.[7][8][9][10][11][12]
Below is a diagram illustrating the catalytic mechanism of acetylcholinesterase, a key target for the neuroprotective effects of 1-indanone derivatives.
Caption: Catalytic mechanism of Acetylcholinesterase (AChE).
Quantitative Analysis of Neuroprotective Activity
The inhibitory potency of 1-indanone derivatives against AChE and MAO is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Derivative Class | Target | IC50 (µM) | Reference |
| C6-substituted indanones | MAO-B | 0.001 - 0.030 | [7][10] |
| 2-benzylidene-1-indanones | MAO-B | < 2.74 | [9][11][12] |
| 2-heteroarylidene-1-indanones | MAO-B | 0.0044 - 1.53 | [8] |
| Donepezil | AChE | ~0.03 | [3] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric method to determine the AChE inhibitory activity of test compounds.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of DTNB followed by 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Anticancer Potential: Targeting Cell Proliferation and Survival
1-indanone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[10][13] Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for cancer cell growth and survival.
Mechanisms of Anticancer Activity
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are crucial for cell division, and their disruption is a well-established anticancer strategy. Certain 1-indanone derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and subsequent apoptosis.[14][15][16]
Induction of Apoptosis and Cell Cycle Arrest: Many 1-indanone derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, often at the G2/M phase.[17][18] This is frequently achieved through the modulation of key signaling pathways.
Modulation of NF-κB and MAPK Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers. 1-indanone derivatives have been shown to inhibit these pathways, thereby promoting apoptosis and inhibiting cancer cell growth.[19]
The following diagrams illustrate the NF-κB and MAPK signaling pathways.
Caption: Simplified overview of the NF-κB signaling pathway.
Caption: Simplified overview of the MAPK/ERK signaling pathway.
Quantitative Analysis of Anticancer Activity
The cytotoxic potential of 1-indanone derivatives is evaluated using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl Hydrazone (ITH-6) | HT-29 (Colon) | 0.44 | [17][20] |
| Thiazolyl Hydrazone (ITH-6) | COLO 205 (Colon) | 0.98 | [17][20] |
| Thiazolyl Hydrazone (ITH-6) | KM 12 (Colon) | 0.41 | [17][20] |
| 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 - 0.88 | [8] |
| 2-Benzylidene-1-indanone | HCT-116 (Colon) | 0.088 | [5] |
| 2-Benzylidene-1-indanone | A549 (Lung) | 0.21 | [5] |
Experimental Protocols for Anticancer Activity Evaluation
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 30 minutes at 4°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP solution
-
Fluorescent reporter dye
-
Test compounds
-
96-well plate (black, clear bottom)
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a tubulin solution in polymerization buffer on ice.
-
Add GTP to the tubulin solution.
-
In a pre-warmed 96-well plate, add the test compound at various concentrations.
-
Add the tubulin-GTP mixture to each well to initiate polymerization.
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals for 60-90 minutes.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers. 1-Indanone derivatives have demonstrated significant anti-inflammatory potential by targeting key mediators and signaling pathways in the inflammatory response.[1][21]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of 1-indanone derivatives are often mediated by the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[22][23][24][25][26] The production of these cytokines is largely regulated by the NF-κB and MAPK signaling pathways, which are key targets for the anti-inflammatory activity of these compounds.[19][27]
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of 1-indanone derivatives can be assessed by their ability to inhibit the production of pro-inflammatory cytokines, with IC50 values indicating their potency.
| Derivative Class | Cytokine Inhibited | IC50 (nM) | Reference |
| 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one | TNF-α | 96.29 - 298.8 | [24][25] |
| 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one | IFN-γ | 103.7 - 217.6 | [24][25] |
| 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one | IL-2 | 122.9 - 416.0 | [24][25] |
| 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one | IL-8 | 105.2 - 336.6 | [24][25] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of novel compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Vehicle (e.g., saline, DMSO)
-
Pletysmometer or digital calipers
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the test compound or vehicle to the rats (e.g., orally or intraperitoneally).
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antimicrobial and Antiviral Activities: A Frontier for Exploration
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. 1-Indanone derivatives have shown promise in this area, although this aspect of their biological activity is less explored compared to their other therapeutic potentials.
Spectrum of Activity
Antibacterial Activity: Studies have shown that certain 1-indanone derivatives exhibit inhibitory activity against Gram-positive bacteria.[13][28][29] For instance, some derivatives have shown activity against Staphylococcus aureus and Bacillus subtilis.[27] The introduction of electron-withdrawing groups or hydroxyl moieties appears to be beneficial for antibacterial activity.[28]
Antiviral Activity: 1-Indanone thiosemicarbazone derivatives have demonstrated potent antiviral activity against the bovine viral diarrhea virus (BVDV), which is often used as a surrogate model for the Hepatitis C virus (HCV).[15][30][31] This suggests a potential therapeutic application for these compounds in the treatment of HCV infections.
Quantitative Analysis of Antimicrobial and Antiviral Activity
The antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), while antiviral activity is often expressed as the half-maximal effective concentration (EC50).
| Derivative Class | Organism/Virus | MIC (µg/mL) | EC50 (µM) | Reference |
| 1-Indanone chalcone derivatives | Gram-negative bacteria | 15.6 - 31.3 | - | [32] |
| Aurone and indanone derivatives | S. aureus (Gram-positive) | 15.625 (µM) | - | [28] |
| 1-Indanone thiosemicarbazones | BVDV | - | Potent activity | [15][31] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Mueller-Hinton broth (MHB) or other suitable growth medium
-
Test compounds
-
96-well microplates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain to be tested.
-
Add the bacterial inoculum to each well of the microplate.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The 1-indanone scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, spanning neuroprotection, anticancer, anti-inflammatory, and antimicrobial effects, underscore the immense potential of this chemical entity. The ability to fine-tune the pharmacological properties of 1-indanone derivatives through targeted synthetic modifications offers a powerful tool for medicinal chemists and drug discovery scientists.
Future research should focus on elucidating the structure-activity relationships for each biological activity in greater detail, enabling the rational design of more potent and selective compounds. Furthermore, exploring the potential of 1-indanone derivatives as multi-target agents, particularly in complex diseases like cancer and neuroinflammation, could lead to the development of next-generation therapeutics with improved efficacy and reduced side effects. The continued investigation of this remarkable scaffold is poised to yield significant advancements in the treatment of a wide range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. NF-κB Signaling Pathway Diagram [scispace.com]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Human Acetylcholinesterase - Proteopedia, life in 3D [proteopedia.org]
- 15. New 1-indanone thiosemicarbazone derivatives active against BVDV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 23. scienceopen.com [scienceopen.com]
- 24. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. rjptonline.org [rjptonline.org]
- 28. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Antiviral activity against the hepatitis C virus (HCV) of 1-indanone thiosemicarbazones and their inclusion complexes with hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis and anti-BVDV activity of novel δ-sultones in vitro: implications for HCV therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Indenone Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
Abstract
The indenone scaffold, a bicyclic aromatic ketone, represents a privileged structural motif in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties have led to the discovery of a vast array of derivatives with significant biological activities, including anticancer, neuroprotective, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the discovery and historical development of indenone chemistry. We will traverse the timeline from the initial foundational syntheses to the evolution of sophisticated synthetic methodologies that have enabled the exploration of this versatile chemical space. Key reactions, mechanistic insights, and the rationale behind experimental designs will be discussed in detail. Furthermore, this guide will highlight the pivotal role of indenone-containing molecules in drug discovery, exemplified by compounds that have reached clinical significance. Detailed experimental protocols for seminal synthetic transformations are also provided to serve as a practical resource for researchers in the field.
Introduction: The Indenone Core - A Privileged Scaffold
The indenone core is characterized by a benzene ring fused to a cyclopentenone ring, creating a rigid, planar system with a reactive α,β-unsaturated ketone moiety. This structural feature is key to its chemical reactivity and its ability to interact with biological targets. The first publications concerning the preparation of 1-indanones appeared in the 1920s, and since then, the field has seen intensive development.[1] The indanone scaffold is found in a number of natural products and serves as a crucial intermediate in the synthesis of many medicinally important molecules.[2][3]
The significance of the indenone framework in drug discovery cannot be overstated. It is a versatile scaffold that has demonstrated a wide range of pharmacological properties.[4][5] Indenone derivatives have been investigated as anticancer agents, often by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to apoptosis in cancer cells.[6] Moreover, they have shown promise as neuroprotective agents, with the successful development of the indanone-derived drug Donepezil for the treatment of Alzheimer's disease sparking significant interest in this area.[2][3][4] The versatility of the indenone core also extends to its use in agrochemical synthesis and as precursors for indene derivatives.[7]
This guide will delve into the historical milestones of indenone chemistry, providing a logical progression from its discovery to the sophisticated synthetic tools available today.
The Dawn of Indenone Chemistry: Foundational Syntheses
The early 20th century marked the genesis of indenone synthesis, with chemists exploring methods for the construction of this novel bicyclic system. These initial forays laid the groundwork for all subsequent developments in the field.
The First Synthesis of 1-Indanone from an Acid Chloride (1927)
One of the earliest successful syntheses of the parent 1-indanone was reported in 1927.[8][9] This method involved the intramolecular Friedel-Crafts acylation of phenylpropionic acid chloride, using aluminum chloride as a Lewis acid catalyst.[8][9] This reaction proceeds by the formation of an acylium ion, which then undergoes electrophilic aromatic substitution on the tethered benzene ring to form the five-membered ketone. This foundational reaction demonstrated a robust and direct approach to the indenone core.
Cyclization of Hydrocinnamic Acid (1939)
A decade later, in 1939, Price and Lewis described the synthesis of 1-indanone through the cyclization of hydrocinnamic acid.[8] This method utilized a strong acid, such as sulfuric acid, at elevated temperatures to promote the intramolecular acylation.[8] While the yields were modest, this approach provided an alternative route from a readily available carboxylic acid precursor.[8]
These early syntheses, while foundational, often required harsh reaction conditions and offered limited scope for substitution on the aromatic ring. This spurred the development of milder and more versatile synthetic methodologies in the decades that followed.
The Evolution of Synthetic Strategies for Indenone Construction
As the importance of the indenone scaffold became more apparent, chemists devised a multitude of innovative strategies for its synthesis. These methods offer greater control over regioselectivity, stereoselectivity, and functional group tolerance.
Intramolecular Friedel-Crafts Acylation: A Timeless Strategy
The intramolecular Friedel-Crafts acylation remains a cornerstone of indenone synthesis.[1] This reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acid chloride. The choice of catalyst and reaction conditions is crucial for the success of this transformation. While traditional Lewis acids like aluminum chloride are effective, modern advancements have introduced milder and more environmentally benign catalysts. For instance, metal triflates in ionic liquids have been used for a microwave-assisted intramolecular Friedel-Crafts acylation, aligning with the principles of green chemistry.[1][8]
Below is a generalized workflow for the intramolecular Friedel-Crafts acylation:
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one
Abstract
This document provides a comprehensive, two-part experimental protocol for the synthesis of 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one, a valuable substituted indanone for pharmaceutical and materials science research. The synthetic strategy hinges on a robust and scalable chemical sequence: (1) an initial Friedel-Crafts acylation of 4-bromoanisole with succinic anhydride to generate a keto-acid intermediate, followed by a Clemmensen reduction to yield the 3-(2-bromo-5-methoxyphenyl)propanoic acid precursor. (2) The subsequent intramolecular Friedel-Crafts acylation of this precursor, promoted by polyphosphoric acid (PPA), effects the final cyclization to the target indanone. This guide offers a detailed, step-by-step methodology, mechanistic insights, and a discussion of the critical parameters that ensure a successful and reproducible outcome.
Introduction & Synthetic Strategy
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Substituted indanones, such as the target molecule this compound, serve as crucial intermediates in the development of therapeutic agents and functional materials. The bromine and methoxy substituents provide orthogonal handles for further chemical elaboration, making this a highly versatile building block.
The chosen synthetic pathway is a classical yet highly effective approach that builds the indanone core from commercially available starting materials. The overall strategy is depicted below:
References
Application Notes & Protocols for the Synthesis of 1-Indanone Precursors
Abstract
The 1-indanone scaffold is a privileged structural motif integral to numerous pharmaceuticals, natural products, and advanced materials.[1][2][3] Its synthesis is a focal point in medicinal and process chemistry, with outcomes hinging on the strategic preparation of suitable precursors. This guide provides an in-depth exploration of the principal synthetic pathways to key 1-indanone precursors. We will dissect the methodologies for preparing 3-arylpropanoic acids and their corresponding acyl chlorides for intramolecular Friedel-Crafts acylation, as well as the synthesis of chalcones, the substrates for Nazarov cyclization. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, experimental robustness, and safety.
Introduction: The Strategic Importance of 1-Indanone
The indanone core is a cornerstone in the development of therapeutic agents, notably in treatments for neurodegenerative diseases like Alzheimer's (e.g., Donepezil), as well as compounds with antiviral, anti-inflammatory, and anticancer properties.[1][2][4][5] The efficacy and efficiency of 1-indanone synthesis are critically dependent on the purity and scalability of its precursor synthesis. The two most robust and versatile strategies for constructing the 1-indanone core are the intramolecular Friedel-Crafts acylation and the Nazarov cyclization.[4][6][7] This document provides detailed protocols and the underlying chemical principles for preparing the direct precursors required for these pivotal transformations.
Precursors for Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a classic and powerful method for forming the five-membered ring of 1-indanone.[1][8] The reaction involves the cyclization of a tethered acyl group onto an aromatic ring, promoted by a Brønsted or Lewis acid.[1] The choice of precursor—a 3-arylpropanoic acid or its more reactive acid chloride derivative—dictates the reaction conditions and overall efficiency.
Pathway I: Direct Cyclization via 3-Arylpropanoic Acids (Hydrocinnamic Acids)
The direct cyclization of 3-arylpropanoic acids is an atom-economical approach, producing water as the sole byproduct.[5] However, this pathway often necessitates strong acids and high temperatures to drive the dehydration and subsequent acylation.[2][5]
Mechanistic Insight: The reaction is initiated by protonation of the carboxylic acid by a strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid), which facilitates the formation of a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich tethered aromatic ring, followed by deprotonation to restore aromaticity and yield the 1-indanone.[1]
Workflow Diagram: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid
Caption: Workflow for the PPA-mediated synthesis of 1-indanone.
Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using PPA [9]
-
Materials: 3-phenylpropanoic acid, Polyphosphoric acid (PPA), crushed ice, deionized water.
-
Equipment: Round-bottom flask, mechanical stirrer, heating mantle, large beaker, vacuum filtration apparatus.
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, place 3-phenylpropanoic acid.
-
Add an excess of polyphosphoric acid (PPA), typically in a 10:1 weight ratio relative to the starting material.
-
Heat the mixture to 100°C under vigorous stirring for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool slightly. Carefully and slowly pour the viscous mixture onto a large amount of crushed ice in a beaker with continuous stirring.
-
The 1-indanone product will precipitate as a solid. Continue stirring until all the PPA is dissolved.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Pathway II: Two-Step Cyclization via 3-Arylpropionyl Chlorides
This highly efficient, two-step route involves the initial conversion of the 3-arylpropanoic acid to its more reactive acyl chloride derivative.[4][5] The subsequent intramolecular Friedel-Crafts acylation can then be performed under milder conditions using a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5] This pathway generally provides higher yields compared to the direct cyclization of the carboxylic acid.[4]
2.2.1. Preparation of 3-Phenylpropionyl Chloride (Hydrocinnamoyl Chloride)
Mechanistic Insight: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for this transformation. With thionyl chloride, the carboxylic acid attacks the sulfur atom, leading to a chlorosulfite intermediate which then undergoes nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the reactive Vilsmeier reagent in situ.
Protocol 2: Synthesis of 3-Phenylpropionyl Chloride [5][10][11]
-
Materials: 3-phenylpropanoic acid, thionyl chloride (SOCl₂) or oxalyl chloride, N,N-dimethylformamide (DMF, catalytic), anhydrous dichloromethane (DCM).
-
Equipment: Round-bottom flask with a reflux condenser and gas outlet (to scrub HCl and SO₂), magnetic stirrer, ice bath, rotary evaporator.
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl, SO₂).
-
In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise. Gas evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours, or until gas evolution ceases.
-
Cool the mixture to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude 3-phenylpropionyl chloride is a pale yellow oil and is often used directly in the next step without further purification.[10]
-
2.2.2. Cyclization of 3-Phenylpropionyl Chloride
Protocol 3: AlCl₃-Mediated Cyclization of 3-Phenylpropionyl Chloride [5]
-
Materials: Crude 3-phenylpropionyl chloride, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM), crushed ice, dilute hydrochloric acid (e.g., 2M HCl).
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.
-
Procedure:
-
Caution: AlCl₃ reacts violently with water. Ensure all glassware is scrupulously dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the crude 3-phenylpropionyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Carefully and portion-wise, add anhydrous AlCl₃ (1.1-1.5 eq). The reaction is exothermic. Maintain the temperature below 5°C during the addition.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture onto crushed ice, followed by the addition of dilute HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 1-indanone.
-
Comparative Data: Friedel-Crafts Acylation Approaches
| Precursor | Catalyst/Reagent | Conditions | Yield | Advantages | Disadvantages | Reference |
| 3-Phenylpropanoic Acid | Polyphosphoric Acid (PPA) | 100°C, 1-2h | Good | One-step, atom-economical | Harsh conditions, difficult workup | [9] |
| 3-Phenylpropanoic Acid | Triflic Acid (TfOH) | 80°C (MW), 1h | ~100% | Fast, high yielding | Corrosive, expensive superacid | [2][12] |
| 3-Phenylpropionyl Chloride | AlCl₃ | 0°C to RT, 1-3h | High (e.g., 90%) | High yield, milder conditions | Two-step, corrosive byproducts | [4] |
| 3-Phenylpropionyl Chloride | Nafion-H | Refluxing Benzene | 90% | Reusable solid acid catalyst | Requires specific catalyst | [4] |
Precursors for Nazarov Cyclization
The Nazarov cyclization is a powerful method for synthesizing cyclopentenones through the 4π-electrocyclization of divinyl ketones.[13] For 1-indanone synthesis, chalcones (1,3-diaryl-2-propen-1-ones) serve as the ideal precursors.[4][7]
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are readily prepared via a base-catalyzed aldol condensation between an acetophenone and a benzaldehyde, known as the Claisen-Schmidt condensation.[14]
Mechanistic Insight: A base (e.g., NaOH, KOH) deprotonates the α-carbon of the acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone (chalcone).
Workflow Diagram: Synthesis of a Chalcone Precursor
Caption: General workflow for chalcone synthesis.
Protocol 4: General Procedure for Chalcone Synthesis [14]
-
Materials: Substituted acetophenone (1.0 eq), substituted benzaldehyde (1.0 eq), sodium hydroxide, ethanol, water.
-
Equipment: Erlenmeyer flask, magnetic stirrer, ice bath, Buchner funnel.
-
Procedure:
-
Dissolve the acetophenone and benzaldehyde in ethanol in an Erlenmeyer flask.
-
In a separate beaker, prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add the cold sodium hydroxide solution to the stirred ethanolic solution of the carbonyl compounds.
-
Stir the mixture at room temperature for several hours. The reaction mixture often becomes thick as the product precipitates.
-
After the reaction is complete (monitored by TLC), pour the mixture into a beaker of cold water and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated chalcone by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Purify the crude chalcone by recrystallization from ethanol.
-
Once the chalcone precursor is synthesized, it can be cyclized to the corresponding 1-indanone using a strong acid like trifluoroacetic acid (TFA), often with microwave heating to accelerate the reaction.[4][7]
Conclusion
The successful synthesis of 1-indanone relies on the careful and efficient preparation of its key precursors. For the robust intramolecular Friedel-Crafts acylation, 3-arylpropanoic acids and their corresponding acyl chlorides are the precursors of choice, with the latter often providing higher yields under milder conditions. For the versatile Nazarov cyclization, chalcones, prepared through the Claisen-Schmidt condensation, serve as the requisite divinyl ketone substrates. The protocols and insights provided in this guide offer a comprehensive framework for researchers to confidently prepare these vital intermediates, paving the way for the synthesis of complex and biologically active 1-indanone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. preprints.org [preprints.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. Hydrocinnamoyl chloride | 645-45-4 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. preprints.org [preprints.org]
Application Notes and Protocols for the Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation
Introduction: The Significance of the 1-Indanone Core
The 1-indanone scaffold is a privileged structural motif, forming the core of numerous biologically active molecules and natural products.[1] Its presence is critical in the development of therapeutic agents, including treatments for neurodegenerative conditions like Alzheimer's disease, making its synthesis a significant focus in medicinal chemistry.[1][2] The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives stands as a classical, robust, and widely utilized method for constructing the 1-indanone framework.[1][2] This reaction proceeds via an electrophilic aromatic substitution where a tethered acyl group cyclizes onto the aromatic ring, a transformation typically promoted by a Brønsted or Lewis acid.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 1-indanone. It will delve into the underlying reaction mechanism, present detailed, field-proven protocols for different synthetic approaches, offer a comparative analysis of various catalytic systems, and provide a visual workflow to ensure efficient and safe execution.
Mechanistic Insights: The Chemistry Behind the Cyclization
The intramolecular Friedel-Crafts acylation for 1-indanone synthesis is a classic example of an electrophilic aromatic substitution reaction. The fundamental process involves the generation of a highly reactive acylium ion, which then acts as the electrophile in an intramolecular attack on the tethered aromatic ring.[3] The final step involves deprotonation to restore the aromaticity of the ring, yielding the cyclized 1-indanone.[3]
There are two primary pathways to achieve this transformation, each with its own set of advantages and considerations:
-
Direct Cyclization of 3-Arylpropanoic Acids: This one-step approach is considered more environmentally benign as it produces water as the sole byproduct.[3][4] However, it often necessitates harsher reaction conditions, including high temperatures and the use of strong acid catalysts.[3][4]
-
Cyclization of 3-Arylpropionyl Chlorides: This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride.[3] This intermediate then undergoes cyclization under milder conditions.[3] While generally more efficient, this route generates corrosive byproducts.[3]
The general mechanism can be visualized as follows:
Caption: General mechanism of intramolecular Friedel-Crafts acylation for 1-indanone synthesis.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating systems, with clear steps for execution, monitoring, and purification. All glassware should be thoroughly dried, and reactions involving moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
Protocol 1: Direct Cyclization of 3-Arylpropanoic Acids using a Strong Brønsted Acid (Triflic Acid)
This method is advantageous for its directness but requires careful handling of the superacid catalyst.[3]
Materials:
-
3-Arylpropanoic acid (1.0 eq)
-
Triflic acid (TfOH) (3.0-5.0 eq)[3]
-
Anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE)[3]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 3-arylpropanoic acid (1.0 eq) in anhydrous dichloromethane.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe. An exotherm may be observed.[3]
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the reaction. Caution: Vigorous gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[3]
Protocol 2: Two-Step Synthesis via 3-Arylpropionyl Chloride using a Lewis Acid (Aluminum Chloride)
This is a classic and often high-yielding method, though it involves an extra step and the use of a moisture-sensitive Lewis acid.[3]
Part A: Synthesis of 3-Arylpropionyl Chloride
Materials:
-
3-Arylpropanoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq)[3]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
N,N-dimethylformamide (DMF) (catalytic, 1-2 drops)[3]
Procedure:
-
In a round-bottom flask, dissolve the 3-arylpropanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).[3]
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[3]
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride, which can often be used in the next step without further purification.[3]
Part B: Intramolecular Friedel-Crafts Acylation
Materials:
-
Crude 3-arylpropionyl chloride (from Part A)
-
Anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq)[3]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq). Caution: The reaction can be exothermic. [3]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.[3]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).[3]
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[3]
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Experimental Workflow Visualization
The overall experimental process follows a logical sequence from preparation to purification, ensuring the efficient and safe execution of the synthesis.
Caption: A generalized workflow for the synthesis of 1-indanone.
Comparative Data of Catalytic Systems
The choice of catalyst is paramount and significantly influences the reaction's efficiency, yield, and conditions. Below is a summary of commonly used catalysts for the intramolecular Friedel-Crafts acylation to synthesize 1-indanones.
| Catalyst | Type | Starting Material | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ (Aluminum chloride) | Lewis Acid | 3-Arylpropionyl Chloride | 0 °C to RT, CH₂Cl₂[2][3] | High reactivity, often high yields.[2] | Highly moisture-sensitive, requires stoichiometric amounts, generates corrosive byproducts.[3][5] |
| PPA (Polyphosphoric acid) | Brønsted Acid | 3-Arylpropanoic Acid | High temp (e.g., 100 °C)[6][7] | Good for direct cyclization, relatively inexpensive.[7] | Highly viscous, difficult to stir, workup can be challenging.[7][8] |
| TfOH (Triflic acid) | Brønsted Acid (Superacid) | 3-Arylpropanoic Acid | 0 °C to 80 °C, CH₂Cl₂[3] | Very powerful, can cyclize deactivated substrates.[3][4] | Expensive, corrosive, requires careful handling. |
| Eaton's Reagent (P₂O₅ in CH₃SO₃H) | Brønsted Acid | 3-Arylpropanoic Acid | Milder temps than PPA[8][9] | Less viscous and easier to handle than PPA, often gives cleaner reactions.[8][9] | Corrosive, preparation of the reagent is necessary. |
| Metal Triflates (e.g., Sc(OTf)₃, Tb(OTf)₃) | Lewis Acid | 3-Arylpropanoic Acid | High temp, sometimes with microwave irradiation[2][10] | Can be used catalytically, reusable in some systems.[2][10] | May require higher temperatures or specialized equipment (microwave).[2][4] |
| NbCl₅ (Niobium(V) chloride) | Lewis Acid | 3-Arylpropanoic Acid derivative | Varies with substrate[2] | Effective for certain substrates.[2] | Less common, moisture-sensitive. |
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Catalyst: Moisture contamination, especially with Lewis acids like AlCl₃.[3][5] | Ensure all glassware is oven-dried, use anhydrous solvents, and handle catalysts under an inert atmosphere.[3][5] |
| Deactivated Aromatic Ring: Electron-withdrawing groups on the aromatic ring hinder the reaction.[3] | Use a more potent catalytic system like a superacid (e.g., TfOH) or higher reaction temperatures.[3] | |
| Formation of Regioisomers | Multiple Possible Cyclization Sites: The acylium ion can attack different positions on the aromatic ring.[5] | Leverage steric hindrance to block certain positions. The choice of solvent can influence selectivity; for example, nitromethane has been shown to be effective in some cases.[5][11] For PPA-catalyzed reactions, adjusting the P₂O₅ content can switch the regioselectivity.[5][12] |
| Polymerization or Side Reactions | High Reaction Temperature or Long Reaction Time: Can lead to decomposition or intermolecular reactions.[5] | Monitor the reaction closely and optimize the temperature and reaction time. Consider high-dilution conditions for intramolecular reactions.[13] |
Conclusion
The intramolecular Friedel-Crafts acylation is a powerful and versatile tool for the synthesis of 1-indanones, a key structural motif in medicinal chemistry. The choice between the direct cyclization of 3-arylpropanoic acids and the two-step procedure involving the corresponding acyl chloride depends on the specific substrate, desired scale, and environmental considerations.[3] By understanding the reaction mechanism, carefully selecting the catalyst, and optimizing the reaction conditions, researchers can efficiently synthesize a wide range of 1-indanone derivatives for various applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesize this compound from benzene: ![Compound: 1-indanone (the indan.. [askfilo.com]
- 7. ccsenet.org [ccsenet.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. forskning.ruc.dk [forskning.ruc.dk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. d-nb.info [d-nb.info]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: A Scientist's Guide to the Nazarov Cyclization for the Synthesis of Substituted Indanones
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone framework is a privileged structural motif, forming the core of numerous natural products and pharmaceutically active compounds. Its prevalence in medicinal chemistry has spurred the development of robust synthetic strategies for its construction. Among these, the Nazarov cyclization—a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones—stands out as a direct and efficient route to cyclopentenones and, by extension, 1-indanones.[1][2] This reaction, often utilizing readily accessible chalcones (1,3-diaryl-2-propen-1-ones) as precursors, provides a versatile and modular approach to this vital class of molecules. Initially reliant on stoichiometric and often harsh acid promoters, the methodology has evolved significantly, with modern advancements leading to highly efficient catalytic and asymmetric variants.[3]
This guide offers an in-depth exploration of the Nazarov cyclization for indanone synthesis, detailing the underlying mechanistic principles, comparing catalytic systems, and providing actionable experimental protocols to aid researchers in the practical application of this invaluable synthetic transformation.
Mechanistic Principles: The Causality Behind the Cyclization
The successful application of the Nazarov cyclization hinges on understanding its mechanistic underpinnings. The generally accepted mechanism for the conversion of a chalcone precursor to a 1-indanone is a cascade of well-defined elementary steps.[4][5][6]
-
Carbonyl Activation : The reaction is initiated by the coordination of the chalcone's carbonyl oxygen to a Brønsted or Lewis acid. This activation polarizes the conjugated system and facilitates the formation of a key pentadienyl cation intermediate.[5][7]
-
4π-Electrocyclization : The crux of the reaction is a thermally allowed 4π conrotatory electrocyclization of the pentadienyl cation, a process governed by the Woodward-Hoffmann rules.[4][8] This step forms a new carbon-carbon bond and generates a resonance-stabilized oxyallyl cation, establishing the five-membered ring of the indanone core.
-
Deprotonation & Tautomerization : The reaction cascade concludes with the elimination of a proton from the carbon adjacent to the newly formed quaternary center, followed by tautomerization of the resulting enol to yield the thermodynamically stable 1-indanone product.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 7. thieme.de [thieme.de]
- 8. Nazarov Cyclization [organic-chemistry.org]
The Strategic Utility of 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one in Modern Medicinal Chemistry
Introduction: The Privileged Indanone Scaffold
In the landscape of contemporary drug discovery, the indanone framework stands out as a "privileged scaffold"—a molecular architecture that is recurrently identified as a core component of biologically active compounds.[1][2] These rigid, bicyclic ketones are prevalent in numerous natural products and have been extensively utilized by medicinal chemists to develop potent modulators of various biological targets.[3][4] The inherent structural features of the indanone core, including its defined three-dimensional shape and synthetic tractability, make it an ideal starting point for the construction of compound libraries aimed at diverse therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.[3][5]
Within this important class of molecules, 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern—a bromine atom poised for cross-coupling reactions and a methoxy group influencing electronic properties and providing a potential metabolic block or hydrogen bond acceptor—offers a wealth of opportunities for synthetic diversification and the fine-tuning of pharmacological properties. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use.
Core Applications in Drug Discovery: A Focus on Kinase Inhibition
A primary application of this compound is in the synthesis of small molecule kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[6] The development of selective kinase inhibitors is therefore a major focus of modern pharmaceutical research.[7]
The indanone scaffold is well-suited for targeting the ATP-binding site of kinases. The planar aromatic ring can engage in crucial π-stacking interactions, while the ketone oxygen can act as a hydrogen bond acceptor with the "hinge region" of the kinase, a key interaction for many inhibitors.[6] The bromine atom at the 7-position of the indanone ring is the key to unlocking the potential of this scaffold. It serves as a versatile synthetic handle, allowing for the introduction of a wide variety of aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This diversification is essential for exploring the structure-activity relationships (SAR) required to achieve high potency and selectivity for a specific kinase target.
The methoxy group at the 4-position also plays a significant role. It modulates the electronic nature of the aromatic ring and can influence the binding affinity of the molecule within the kinase active site. Furthermore, it can serve as a metabolic blocking group, preventing unwanted oxidative metabolism at that position and thereby improving the pharmacokinetic profile of the resulting drug candidate.
Synthetic Protocols and Methodologies
Protocol 1: Synthesis of this compound
While this compound is commercially available from various suppliers,[2][10] understanding its synthesis provides valuable context for its reactivity and potential impurities. A common route to substituted indanones involves the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid. The synthesis of the title compound can be logically inferred from established procedures for similar indanones.[4] A plausible synthetic route is outlined below.
Workflow for the Synthesis of this compound
Caption: A plausible synthetic workflow for the preparation of the title compound.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of 3-(2-bromo-5-methoxyphenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the conversion of the carboxylic acid to the acid chloride by thin-layer chromatography (TLC) or by carefully quenching a small aliquot with methanol and analyzing the resulting methyl ester by LC-MS.
-
Friedel-Crafts Cyclization: In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous DCM at 0 °C.
-
Addition of Acid Chloride: Slowly add the solution of the crude acid chloride from step 2 to the AlCl₃ suspension, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and is the primary method for functionalizing the bromine atom of the title compound.[8] This reaction allows for the formation of a carbon-carbon bond between the indanone core and a wide variety of aryl or heteroaryl boronic acids or their esters.
General Reaction Scheme for Suzuki-Miyaura Coupling
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a microwave vial or a Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water 4:1), to the reaction vessel.
-
Heating: Heat the reaction mixture with stirring. For conventional heating, a temperature of 80-100 °C is common. For microwave-assisted synthesis, temperatures of 120-150 °C for shorter reaction times (15-60 minutes) are often employed.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 7-aryl-4-methoxy-2,3-dihydro-1H-inden-1-one derivative.
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Rationale |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | Ensures complete consumption of the limiting aryl bromide. |
| Palladium Catalyst | 2 - 10 mol% | Catalytic amount; higher loadings may be needed for challenging substrates. |
| Base | 2.0 - 3.0 equivalents | Essential for the transmetalation step in the catalytic cycle. |
| Temperature | 80 - 150 °C | Provides the necessary activation energy for the reaction. |
| Reaction Time | 0.5 - 12 hours | Dependent on substrate reactivity and reaction temperature. |
Structure-Activity Relationship (SAR) Insights
The true power of using this compound lies in its ability to facilitate rapid SAR exploration. By systematically varying the aryl or heteroaryl group introduced at the 7-position via the Suzuki coupling, medicinal chemists can probe the interactions of this substituent with different regions of the target protein's active site. For instance, introducing a pyridine ring can provide a hydrogen bond acceptor to interact with specific amino acid residues, while a substituted phenyl ring can be used to explore hydrophobic pockets. This systematic modification allows for the optimization of potency, selectivity, and pharmacokinetic properties of the lead compounds.
Conclusion and Future Outlook
This compound is a highly valuable and strategically designed building block for modern medicinal chemistry. Its primary application as a scaffold for the synthesis of kinase inhibitors is well-supported by the known biological activities of the indanone core and the synthetic versatility afforded by the bromine atom. The protocols provided herein offer a practical guide for the synthesis and functionalization of this important intermediate. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the utility of well-designed building blocks like this compound is set to expand, paving the way for the discovery of the next generation of targeted therapeutics.
References
- 1. 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one - High purity | EN [georganics.sk]
- 2. appretech.com [appretech.com]
- 3. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. preprints.org [preprints.org]
- 7. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound | 959058-59-4 [chemicalbook.com]
The Strategic Utility of 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one in Modern Drug Discovery
Introduction: The Privileged Indanone Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The indanone scaffold, a bicyclic system comprising a fused benzene and cyclopentanone ring, is a prime example of such a framework.[1][2][3] Its rigid conformation and the presence of both aromatic and ketonic functionalities provide a versatile platform for the synthesis of complex, biologically active molecules.[1][2] Indanone derivatives have been successfully developed into therapeutics for a variety of conditions, including Alzheimer's disease (e.g., Donepezil), cancer, and viral infections.[3][4]
This application note focuses on a specific, highly functionalized indanone derivative: 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one . The strategic placement of the bromo and methoxy groups on the aromatic ring significantly enhances its utility as a pharmaceutical intermediate. The methoxy group can influence the electronic properties and metabolic stability of the final compound, while the bromo group serves as a versatile synthetic handle for introducing further molecular complexity through modern cross-coupling reactions. This guide will provide detailed protocols and scientific rationale for the synthesis and application of this key intermediate in drug discovery programs.
Physicochemical Properties and Safety Considerations
A comprehensive understanding of the physicochemical properties and safety profile of any pharmaceutical intermediate is paramount for its effective and safe utilization.
| Property | Value | Source |
| CAS Number | 959058-59-4 | [5][6] |
| Molecular Formula | C₁₀H₉BrO₂ | [5][6] |
| Molecular Weight | 241.08 g/mol | [5][6] |
| Appearance | Off-white to beige solid (typical) | N/A |
| Purity | ≥98% (typical for commercial grades) | [5] |
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Synthesis Protocol: Preparation of this compound
The synthesis of this compound can be conceptually adapted from procedures for similar substituted indanones, such as the bromination of a methoxy-indan-1-one precursor.[8] A plausible and efficient method involves the electrophilic aromatic substitution (bromination) of 4-methoxy-2,3-dihydro-1H-inden-1-one.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
4-methoxy-2,3-dihydro-1H-inden-1-one
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃), anhydrous
-
Dibenzoyl peroxide (DBP) (optional, as a radical initiator)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or ethyl acetate/hexane mixture for recrystallization
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in anhydrous chloroform.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) to the solution. A catalytic amount of dibenzoyl peroxide can be added to facilitate the reaction, though thermal initiation is often sufficient.[9]
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic byproducts.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield this compound as a solid.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine for the bromination of activated aromatic rings. It is easier and safer to handle than liquid bromine.
-
Chloroform: A common solvent for bromination reactions that is relatively inert under the reaction conditions.
-
Reflux: The elevated temperature provides the necessary activation energy for the electrophilic aromatic substitution to occur at a reasonable rate.
-
Aqueous Work-up: The sodium bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove water from the organic layer.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds to obtain a high-purity product.
Application in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 7-position of the indanone core is the key to its utility as a pharmaceutical intermediate. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This enables the synthesis of diverse libraries of compounds for drug discovery.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[10][11] In the context of our intermediate, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 7-position of the indanone scaffold, which is a common strategy in the design of kinase inhibitors and other targeted therapies.[12]
General Reaction Scheme:
Figure 2: Suzuki-Miyaura coupling of this compound.
Detailed Protocol (General):
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], 2-3 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale:
-
Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[11]
-
Base: The base is required to activate the boronic acid for the transmetalation step.[10]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This reaction is invaluable for synthesizing anilines and their derivatives, which are common moieties in pharmacologically active compounds. Using our intermediate, this reaction enables the introduction of a wide range of primary or secondary amines at the 7-position.
General Reaction Scheme:
Figure 3: Buchwald-Hartwig amination of this compound.
Detailed Protocol (General):
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide [NaOtBu], 1.4 equiv)
-
Anhydrous, non-polar solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Reagent Addition: Add this compound, the amine, and the anhydrous solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale:
-
Pre-catalyst and Ligand: Modern Buchwald-Hartwig aminations often use a combination of a palladium source (pre-catalyst) and a bulky, electron-rich phosphine ligand. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[15]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center.
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the base and interfere with the catalytic cycle.
Conclusion
This compound is a strategically designed pharmaceutical intermediate with significant potential in drug discovery. Its indanone core provides a proven scaffold for biological activity, while the bromo and methoxy substituents offer fine-tuning of properties and versatile handles for synthetic elaboration. The palladium-catalyzed cross-coupling reactions detailed in this note, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provide reliable and adaptable protocols for leveraging the reactivity of the bromo group to generate diverse libraries of novel compounds. Researchers and drug development professionals can utilize this intermediate as a key building block in the rational design and synthesis of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Indane Derivatives | Eburon [eburon-organics.com]
- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appretech.com [appretech.com]
- 6. This compound | 959058-59-4 [chemicalbook.com]
- 7. 4-Bromo-7-methoxy-1-indanone 97 5411-61-0 [sigmaaldrich.com]
- 8. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. rsc.org [rsc.org]
The 1-Indanone Scaffold: A Versatile Privileged Structure in Neurological Drug Development
Introduction: The Ascendance of a Privileged Scaffold
The 1-indanone core, a bicyclic ketone, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of effective therapeutics for complex neurological disorders.[1] Its rigid, yet adaptable, structure serves as an ideal foundation for the design of small molecules capable of interacting with a diverse array of biological targets within the central nervous system (CNS). The landmark success of Donepezil, a 1-indanone derivative and a cornerstone in the symptomatic treatment of Alzheimer's disease, has catalyzed significant scientific interest in this moiety, unveiling its vast potential.[1] 1-Indanone derivatives have demonstrated a remarkable ability to modulate the activity of key enzymes implicated in the pathophysiology of various neurodegenerative diseases, such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE).[2] By inhibiting these enzymes, these compounds can elevate the levels of crucial neurotransmitters like acetylcholine, dopamine, norepinephrine, and serotonin, offering a multifactorial approach to combatting the multifaceted nature of neurological decline.[2]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the role of 1-indanones in neurological drug discovery. It offers detailed, field-proven protocols for the synthesis and evaluation of 1-indanone derivatives, explains the causality behind experimental choices, and presents a curated collection of quantitative data to inform structure-activity relationship (SAR) studies.
Multi-Targeting Capabilities of the 1-Indanone Scaffold in Neurodegeneration
The therapeutic promise of 1-indanone derivatives in neurological disorders stems from their ability to engage with multiple, often interconnected, pathological pathways. This multi-target approach is increasingly recognized as a superior strategy for treating complex diseases like Alzheimer's and Parkinson's, which are characterized by a cascade of detrimental events.
Acetylcholinesterase (AChE) Inhibition: Enhancing Cholinergic Neurotransmission
A deficiency in the neurotransmitter acetylcholine is a well-established hallmark of Alzheimer's disease, leading to significant cognitive decline.[3] 1-Indanone derivatives, most notably Donepezil, are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[4] By reversibly inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission and improving cognitive function.[3][5] The mechanism involves the binding of the inhibitor to the active site of the AChE enzyme, preventing the hydrolysis of acetylcholine.[6]
Monoamine Oxidase-B (MAO-B) Inhibition: Preserving Dopaminergic Function
In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficit in dopamine, a neurotransmitter crucial for motor control. Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[7] Selective inhibition of MAO-B by 1-indanone derivatives prevents the breakdown of dopamine, thereby increasing its availability in the synaptic cleft and enhancing dopaminergic signaling.[7][8] This action helps to alleviate the motor symptoms of Parkinson's disease. Furthermore, the inhibition of MAO-B is believed to have neuroprotective effects by reducing the production of toxic byproducts from dopamine metabolism, such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage.[7][8]
Inhibition of Amyloid-Beta (Aβ) Aggregation: Targeting a Key Pathological Hallmark of Alzheimer's
The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a central event in the pathogenesis of Alzheimer's disease. These aggregates are neurotoxic and contribute to synaptic dysfunction and neuronal death. Several 1-indanone derivatives have been shown to inhibit the self-assembly of Aβ peptides and even promote the disassembly of pre-formed Aβ fibrils.[9][10] This anti-aggregation activity presents a disease-modifying potential by targeting a fundamental cause of neurodegeneration in Alzheimer's disease.
Structure-Activity Relationship (SAR) of 1-Indanone Derivatives
The biological activity of 1-indanone derivatives can be finely tuned by modifying their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.
| Compound ID | R1 (Indanone Ring) | R2 (Benzylidene Ring) | AChE IC50 (nM) | MAO-B IC50 (µM) | Aβ Aggregation Inhibition (%) | Reference |
| Donepezil | 5,6-dimethoxy | N-benzylpiperidine | ~20 | - | - | [9] |
| Compound 9 | 6-methoxy | 4-(diethylamino)ethoxy | 14.8 | - | 85.5 | [10] |
| Compound 14 | 6-methoxy | 4-(piperidin-1-yl)ethoxy | 18.6 | - | 83.8 | [10] |
| 2-benzylidene-1-indanone | Unsubstituted | Unsubstituted | - | <2.74 | - | [11] |
| 5g | 5-hydroxy | 4-chloro | - | <0.1 | - | [11] |
| Heteroarylidene derivative | 5-methoxy | 5-bromo-2-furan | - | 0.0044 | - | [12] |
Key SAR Insights:
-
Substitution on the Indanone Ring: Methoxy groups at the 5 and 6 positions, as seen in Donepezil, are favorable for AChE inhibition. A 5-hydroxy group on the indanone A-ring enhances MAO-B inhibitory activity.[11]
-
The Benzylidene Moiety: The nature of the substituent on the benzylidene ring (B-ring) is critical for activity. For AChE inhibition, a basic nitrogen-containing group, such as a piperidine or diethylaminoethoxy group, is often beneficial.[10] For MAO-B inhibition, halogen and methyl group substitutions on the B-ring lead to high potency.[11] The presence of heteroaromatic rings, like furan, can also significantly enhance MAO-B inhibition.[12]
-
The α,β-Unsaturated Ketone System: The double bond in 2-benzylidene-1-indanones is crucial for their biological activity, contributing to the planarity of the molecule and allowing for electron delocalization.[13]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and in vitro evaluation of 1-indanone derivatives. These protocols are designed to be self-validating, with recommendations for appropriate controls.
Protocol 1: Synthesis of 2-Benzylidene-1-Indanone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives, a common class of neuroactive 1-indanones.[12][14]
Materials and Reagents:
-
Substituted 1-indanone
-
Substituted benzaldehyde
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) gas
-
Dichloromethane (CH2Cl2)
-
Pyridinium p-toluenesulfonate (PPTS) (for protected hydroxyl groups)
-
3,4-dihydro-2H-pyran (for protection of hydroxyl groups)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
(Optional) Protection of Hydroxyl Groups: If the 1-indanone or benzaldehyde contains a hydroxyl group, it may need to be protected prior to the condensation reaction. A common method is the formation of a tetrahydropyranyl (THP) ether. Dissolve the hydroxylated starting material in CH2Cl2, add 3,4-dihydro-2H-pyran and a catalytic amount of PPTS. Stir the reaction at 40°C for 4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product. Purify by column chromatography.[14]
-
Claisen-Schmidt Condensation:
-
Base-catalyzed: Dissolve the substituted 1-indanone (1 equivalent) and the appropriate substituted benzaldehyde (1 equivalent) in ethanol. Add a 20% (w/v) aqueous solution of NaOH. Stir the reaction mixture at room temperature overnight.[12]
-
Acid-catalyzed: Dissolve the 1-indanone and benzaldehyde in ethanol and bubble HCl gas through the solution. Stir at room temperature overnight.[12]
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture. For the base-catalyzed reaction, acidify with dilute HCl. For the acid-catalyzed reaction, neutralize with a base like sodium bicarbonate.
-
A precipitate of the 2-benzylidene-1-indanone derivative may form. If so, filter the solid, wash with water and a small amount of cold ethanol, and dry.
-
If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
(Optional) Deprotection: If a protecting group was used, dissolve the purified product in ethanol and add 1.0 M HCl. Stir at room temperature for 5 hours to remove the THP group.[12] Purify the deprotected product as described in step 3.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a widely used colorimetric assay to determine the AChE inhibitory activity of test compounds.[15][16]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test 1-indanone compound
-
Positive control inhibitor (e.g., Donepezil or Tacrine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point of 0.1 U/mL is common.[4]
-
Prepare a 10 mM stock solution of ATCI in deionized water (prepare fresh daily).[15]
-
Prepare a 3 mM or 10 mM solution of DTNB in phosphate buffer.[4][15]
-
Prepare a stock solution of the test 1-indanone derivative in DMSO (e.g., 10 mM). Prepare serial dilutions in phosphate buffer to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid solvent effects.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180-200 µL of phosphate buffer.
-
Control (100% enzyme activity): 140 µL phosphate buffer, 20 µL AChE solution, and 20 µL of the same concentration of DMSO as in the test wells.[4]
-
Test Wells: 140 µL phosphate buffer, 20 µL AChE solution, and 20 µL of the 1-indanone derivative working solution at various concentrations.[4]
-
Positive Control Wells: 140 µL phosphate buffer, 20 µL AChE solution, and 20 µL of the positive control inhibitor at a known inhibitory concentration.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[4]
-
Reaction Initiation: To each well (except the blank), add 20 µL of the ATCI solution and 20 µL of the DTNB solution.[4]
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for 10-15 minutes.[4][15]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Correct for any non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using a suitable non-linear regression software.
-
Protocol 3: In Vitro Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)
This is a common fluorescence-based assay to screen for inhibitors of Aβ fibril formation.[3][11]
Materials and Reagents:
-
Synthetic Amyloid-Beta (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)[3]
-
Test 1-indanone compound
-
Positive control inhibitor (e.g., Curcumin or Tannic acid)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation ~440-450 nm, Emission ~482-485 nm)[3][11]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Aβ(1-42) peptide. To ensure a monomeric starting state, the lyophilized peptide can be pre-treated, for example, by dissolving in hexafluoroisopropanol (HFIP), evaporating the solvent, and then resuspending in a suitable buffer or DMSO.[17]
-
Prepare a stock solution of ThT (e.g., 1 mM in water or buffer). Store in the dark.[18]
-
Prepare a stock solution of the test 1-indanone derivative in DMSO. Prepare serial dilutions to achieve the desired final concentrations for the assay.
-
-
Assay Setup (in a 96-well black plate):
-
In each well, combine the Aβ(1-42) peptide solution (to a final concentration of, for example, 10-20 µM), ThT (to a final concentration of, for example, 20 µM), and the test 1-indanone compound at various concentrations in phosphate buffer.[11][19]
-
Include a control well with Aβ(1-42) and ThT but no inhibitor (represents 100% aggregation).
-
Include a blank well with buffer and ThT only.
-
Include a positive control well with Aβ(1-42), ThT, and the positive control inhibitor.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
The extent of inhibition can be determined by comparing the final fluorescence intensity (plateau) of the test wells to the control well.
-
Calculate the percentage of inhibition at the plateau phase: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_control)] * 100
-
The IC50 value can be determined by plotting the % inhibition against the inhibitor concentration.
-
In Vivo Evaluation of 1-Indanone Derivatives
Following promising in vitro results, the neuroprotective effects of 1-indanone derivatives must be evaluated in relevant animal models of neurological disorders.
Protocol 4: Scopolamine-Induced Amnesia Model in Mice (for Alzheimer's Disease)
This model is widely used to screen for compounds with potential anti-amnesic and cognitive-enhancing effects. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking some aspects of Alzheimer's disease.[20][21]
Animals and Housing:
-
Use adult mice (e.g., Swiss albino or C57BL/6), housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize the animals for at least one week before the experiment.[22]
Experimental Design:
-
Divide the animals into groups (n=6-10 per group):
-
Vehicle Control: Receives the vehicle for the test compound and saline instead of scopolamine.
-
Scopolamine Control: Receives the vehicle and scopolamine.
-
Positive Control: Receives a standard nootropic drug (e.g., Donepezil or Piracetam) and scopolamine.[20]
-
Test Groups: Receive different doses of the 1-indanone derivative and scopolamine.
-
Procedure:
-
Drug Administration: Administer the test 1-indanone compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) for a specified period (e.g., 7-14 days) before the behavioral tests.[20][22]
-
Induction of Amnesia: On the day of the behavioral test, administer scopolamine (e.g., 0.4-1 mg/kg, i.p.) 30 minutes before the test.[20][21] The test compound is typically administered 60 minutes before the test.[20]
-
Behavioral Assessment (e.g., Morris Water Maze - MWM):
-
Acquisition Phase (Learning): For 4-5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial (Memory Retention): On the day after the last acquisition trial, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.[20]
-
-
Data Analysis:
-
Analyze the escape latency during the acquisition phase using a repeated-measures ANOVA.
-
Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by post-hoc tests.
-
A significant decrease in escape latency during acquisition and a significant increase in time spent in the target quadrant during the probe trial in the treated groups compared to the scopolamine control group indicate cognitive improvement.
-
Protocol 5: MPTP-Induced Parkinson's Disease Model in Mice
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce a Parkinson's-like phenotype in mice by selectively destroying dopaminergic neurons in the substantia nigra. This model is valuable for evaluating the efficacy of anti-Parkinsonian drugs.[23][24]
Animals and Housing:
-
Use C57BL/6 mice, as they are particularly sensitive to MPTP.[23] Follow the same housing and acclimatization procedures as in Protocol 4.
Experimental Design:
-
Divide the animals into groups:
-
Vehicle Control: Receives saline.
-
MPTP Control: Receives MPTP.
-
Positive Control: Receives a known neuroprotective agent (e.g., L-DOPA or Selegiline) and MPTP.
-
Test Groups: Receive different doses of the 1-indanone derivative and MPTP.
-
Procedure:
-
Induction of Parkinsonism: Administer MPTP (e.g., 20-30 mg/kg, i.p.) to the mice. Several dosing regimens can be used, such as multiple injections over one day or daily injections for several consecutive days.[23][24]
-
Drug Administration: The 1-indanone derivative can be administered before, during, or after the MPTP treatment to assess its prophylactic or therapeutic effects.
-
Behavioral Assessment: A few days after the final MPTP injection, perform motor function tests:
-
Rota-rod Test: Measures motor coordination and balance by assessing the time the mouse can stay on a rotating rod.
-
Pole Test: Measures bradykinesia by timing the mouse as it descends a vertical pole.
-
Open-field Test: Assesses locomotor activity and exploratory behavior.[23]
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and collect their brains.
-
Measure striatal dopamine levels and its metabolites using High-Performance Liquid Chromatography (HPLC).[23]
-
Perform immunohistochemistry on brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra.[23]
-
-
Data Analysis:
-
Analyze behavioral data using ANOVA.
-
Analyze neurochemical and histological data using t-tests or ANOVA.
-
A significant improvement in motor performance and a sparing of dopaminergic neurons and striatal dopamine levels in the treated groups compared to the MPTP control group indicate a neuroprotective effect.
-
Conclusion and Future Directions
The 1-indanone scaffold has unequivocally established its significance in the development of drugs for neurological disorders. Its inherent versatility allows for the creation of multi-target ligands that can address the complex and interconnected pathologies of diseases like Alzheimer's and Parkinson's. The continued exploration of the vast chemical space around the 1-indanone core, guided by a deep understanding of structure-activity relationships and aided by robust in vitro and in vivo screening protocols, holds immense promise for the discovery of next-generation neurotherapeutics. Future research will likely focus on the development of 1-indanone derivatives with improved blood-brain barrier permeability, enhanced selectivity for specific targets, and novel mechanisms of action, ultimately aiming to deliver disease-modifying treatments for patients suffering from these devastating neurological conditions.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioflavin T spectroscopic assay [assay-protocol.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. m.youtube.com [m.youtube.com]
- 7. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 8. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasound-Assisted Synthesis of 2‑Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. oatext.com [oatext.com]
- 20. njppp.com [njppp.com]
- 21. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. modelorg.com [modelorg.com]
Application Note: 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one as a Foundational Scaffold for Novel Kinase Inhibitor Development
Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and medicinal chemistry.
Abstract: Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2] The indanone scaffold, a rigid analogue of the chalcone structure, has emerged as a promising framework for designing such inhibitors.[3][4] This document provides a detailed guide for utilizing 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one as a versatile starting fragment for a kinase inhibitor discovery program. We will outline its potential, provide a strategic workflow for hit-to-lead development, and present detailed protocols for key biochemical and cell-based assays to validate inhibitor efficacy.
Introduction to the Indanone Scaffold in Kinase Inhibition
Protein kinases orchestrate a vast array of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[5] Their aberrant activity can drive oncogenesis, inflammation, and other pathological processes, making them high-value therapeutic targets.[6] The fundamental structure of a kinase inhibitor often involves a planar heterocyclic core capable of forming key hydrogen bonds with the kinase hinge region, complemented by substituents that confer potency and selectivity by interacting with unique residues in the ATP-binding pocket.[7]
The arylidene indanone scaffold is considered a "rigid cousin" of chalcones, which are known to interact with numerous biological targets, including kinases.[3][4] This structural rigidity can be advantageous in drug design, reducing the entropic penalty upon binding and often leading to higher affinity. The specific compound, this compound, offers a unique combination of features:
-
A rigid, planar core: Suitable for occupying the flat, adenine-binding region of the ATP pocket.
-
A strategic bromine atom: Serves as a key chemical handle for synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space and the development of structure-activity relationships (SAR).
-
A methoxy group: Influences the electronic properties of the aromatic ring and provides a potential vector for modifying solubility and metabolic stability.
This guide positions this compound not as a potent inhibitor itself, but as a high-potential starting fragment for a fragment-based or structure-guided drug design campaign.
Physicochemical Properties
A foundational understanding of the starting scaffold is critical. The key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol |
| CAS Number | 959058-59-4 |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
| SMILES | COc1c(C(=O)CC2)c2ccc1Br |
| InChI Key | OJDMKCLDADYDRL-UHFFFAOYSA-N |
Data sourced from publicly available chemical databases.[8]
Strategic Workflow for Inhibitor Development
A successful kinase inhibitor program requires a systematic progression from initial screening to in-vivo validation. The workflow below outlines a logical path for developing derivatives from the 7-bromo-4-methoxy-1-indanone scaffold.
Caption: High-level workflow for kinase inhibitor development.
Core Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the key stages of screening and validation.
Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol describes a primary screening method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a purified kinase.[5] The ADP-Glo™ assay is a luminescence-based system that measures ADP produced during the kinase reaction.[9]
Rationale: This assay provides a direct measure of a compound's ability to inhibit the catalytic activity of the target kinase.[10] Its high sensitivity and broad applicability make it ideal for primary screening and SAR studies.[11]
Materials:
-
Target Kinase (e.g., ERK1, PIM1)
-
Kinase Substrate (specific peptide or protein)
-
ATP (at or near the Kₘ concentration for the kinase)
-
Test Compounds (including this compound and its derivatives) dissolved in 100% DMSO.
-
Positive Control: Staurosporine (a potent, non-selective inhibitor).[5]
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates.
-
Luminometer plate reader.
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a serial dilution series of test compounds in 100% DMSO (e.g., 11-point, 3-fold dilutions starting from 10 mM).
-
Using an acoustic dispenser or multichannel pipette, transfer 25 nL of each compound dilution into the wells of a 384-well plate.
-
Include wells with DMSO only (0% inhibition control) and Staurosporine (100% inhibition control).
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Mix briefly on a plate shaker and incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate Percent Inhibition: 100 * (1 - (Signal_Compound - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh))
-
Plot Percent Inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol: Cellular Target Engagement (NanoBRET™ Assay)
Rationale: A potent IC50 in a biochemical assay does not guarantee a compound will work in a cellular environment. Cell-based assays are crucial for confirming target engagement in a more physiologically relevant context.[1][12] The NanoBRET™ assay measures compound binding to a specific kinase target within intact cells.[13]
Materials:
-
HEK293 cells (or other suitable cell line).
-
NanoLuc®-Kinase Fusion Vector (for the target of interest).
-
NanoBRET™ Kinase Tracer.
-
Test Compounds and Controls.
-
Opti-MEM™ I Reduced Serum Medium.
-
White, 96-well cell culture plates.
-
Luminometer equipped with 450 nm (donor) and 600 nm (acceptor) filters.
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with the NanoLuc®-Kinase fusion vector 24 hours prior to the assay.
-
On the day of the assay, harvest and resuspend the transfected cells in Opti-MEM™.
-
-
Assay Plating:
-
Add test compounds at various concentrations to the wells of the 96-well plate.
-
Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.
-
Add the cell suspension to all wells.
-
-
Incubation & Detection:
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read both donor (450 nm) and acceptor (600 nm) emission signals within 10 minutes.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal (600 nm) by the donor signal (450 nm).
-
Convert raw ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against compound concentration to generate a dose-response curve and determine the IC50 for target engagement.
-
Protocol: Downstream Pathway Modulation (Western Blot)
Rationale: This protocol validates that target engagement by the inhibitor leads to the intended functional outcome: a decrease in the phosphorylation of a known downstream substrate. This provides mechanistic evidence of the compound's mode of action.[13]
Materials:
-
Cancer cell line known to have an active target kinase pathway (e.g., HT-29 cells for the ERK pathway).[14]
-
Test Compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting equipment.
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (and a DMSO vehicle control) for a specified time (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer.
-
Collect lysates and quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-Substrate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and image the blot.
-
Strip the membrane and re-probe for total-Substrate and GAPDH to ensure equal loading and specific reduction in phosphorylation.
-
Data Interpretation & SAR Development
The ultimate goal is to establish a clear Structure-Activity Relationship (SAR) to guide the medicinal chemistry effort.[14] Modifications made to the indanone scaffold should be correlated with changes in biochemical potency, cellular activity, and eventually, ADME properties.
Hypothetical SAR Data
The table below illustrates a hypothetical SAR study based on modifying the 7-bromo position of the scaffold.
| Compound ID | Modification at Position 7 | Target Kinase IC50 (nM) | Cell Proliferation IC50 (µM) |
| Scaffold-01 | -Br | > 50,000 | > 50 |
| SAR-02 | -Phenyl | 2,500 | 15.2 |
| SAR-03 | -4-Fluorophenyl | 850 | 4.1 |
| SAR-04 | -3-Pyridyl | 120 | 0.8 |
| SAR-05 | -4-Aminophenyl | 95 | 0.5 |
This data is illustrative and intended to demonstrate an SAR progression.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Target Pathway Context
Understanding where the target kinase operates is crucial for interpreting cellular data. Below is a simplified representation of the MAPK/ERK signaling pathway, a common target in oncology.
Caption: Simplified MAPK/ERK signaling pathway showing intervention point.
Conclusion
This compound represents a well-defined and synthetically tractable starting point for the development of novel kinase inhibitors. Its rigid core is suitable for ATP-pocket binding, and the strategically placed bromine atom provides an ideal handle for medicinal chemistry exploration. By employing a systematic workflow that integrates robust biochemical and cellular assays, researchers can effectively leverage this scaffold to generate potent and selective kinase inhibitors with therapeutic potential. The protocols and strategies outlined in this guide provide a comprehensive framework for initiating and advancing such a drug discovery program.
References
- 1. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 2. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. This compound | 959058-59-4 [chemicalbook.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. inits.at [inits.at]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of 1-Indanone Derivatives in Anticancer Research
Introduction: The Emergence of 1-Indanone Scaffolds in Oncology
The 1-indanone core, a rigid bicyclic structure composed of a benzene ring fused to a five-membered ring with a ketone, has emerged as a privileged scaffold in the discovery of novel anticancer agents.[1][2] This versatile framework allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to target various hallmarks of cancer.[3][4] Numerous derivatives have demonstrated potent cytotoxic activity against a broad spectrum of cancer cell lines, including those of the breast, colon, and lung, with some compounds exhibiting IC50 values in the nanomolar range.[1][2][5]
The anticancer mechanisms of 1-indanone derivatives are multifaceted, often involving the disruption of fundamental cellular processes required for tumor growth and survival.[6] Key mechanisms include the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation and cell division, leading to cell cycle arrest, particularly at the G2/M phase, and subsequent apoptosis.[7][8][9][10] Furthermore, certain derivatives have been shown to modulate critical signaling pathways, such as the NF-κB pathway, which plays a pivotal role in inflammation, cell survival, and proliferation.[6][11] The structural rigidity and synthetic tractability of the 1-indanone scaffold make it an attractive starting point for the development of next-generation anticancer therapeutics.[4]
Synthetic Strategies for 1-Indanone Derivatives
The synthesis of 1-indanone derivatives can be achieved through various established and modern organic chemistry methodologies. The choice of synthetic route often depends on the desired substitution pattern on both the aromatic and the cyclopentanone rings.
Core Synthesis: Intramolecular Friedel-Crafts Acylation
A cornerstone in the synthesis of the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.[2][12] This acid-catalyzed cyclization is a robust and widely applicable method.
Protocol 1: General Procedure for the Synthesis of 1-Indanone via Friedel-Crafts Acylation
Principle: This protocol describes the acid-catalyzed intramolecular acylation of a 3-arylpropionic acid to form the 1-indanone ring system. Polyphosphoric acid (PPA) or Eaton's reagent are commonly used as the catalyst and solvent.
Materials:
-
Substituted 3-arylpropionic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Crushed ice
-
Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the substituted 3-arylpropionic acid.
-
Add an excess of polyphosphoric acid (typically 10-20 times the weight of the starting material).
-
Heat the reaction mixture with stirring to 80-100°C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: The strong acid protonates the carboxylic acid, facilitating the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the tethered phenyl ring to form the five-membered ketone. The use of an excess of PPA ensures a sufficient medium for the reaction to proceed to completion.
Functionalization: Aldol Condensation for 2-Benzylidene-1-indanones
A prevalent and biologically significant class of 1-indanone derivatives are the 2-benzylidene-1-indanones. These are typically synthesized via a Claisen-Schmidt (a type of aldol) condensation between a 1-indanone and a substituted benzaldehyde.[1][4]
Protocol 2: Synthesis of 2-Benzylidene-1-indanone Derivatives
Principle: This protocol details the base-catalyzed aldol condensation between 1-indanone and a substituted benzaldehyde to yield a 2-benzylidene-1-indanone.
Materials:
-
1-Indanone
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10%)
-
Hydrochloric acid (HCl), dilute solution
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Dissolve 1-indanone and the substituted benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add the aqueous NaOH or KOH solution dropwise with stirring.
-
Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the specific substrates. Monitor the progress of the reaction by TLC.[1]
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.[1]
-
An acidic workup can be performed by neutralizing the mixture with a dilute acid (e.g., HCl) to precipitate the product.[1]
-
Collect the precipitated product by filtration, wash it with cold water, and dry it.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-benzylidene-1-indanone derivative.[1]
Causality: The base abstracts a proton from the α-carbon of the 1-indanone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated ketone, the 2-benzylidene-1-indanone.
Hydrazone Formation: Synthesis of Thiazolyl Hydrazone Derivatives
Thiazolyl hydrazone derivatives of 1-indanone have demonstrated potent and selective anticancer activity.[11] These are synthesized by the condensation of a 1-indanone with a substituted hydrazinyl-thiazole.
Protocol 3: Synthesis of 1-Indanone Thiazolyl Hydrazone Derivatives
Principle: This protocol describes the acid-catalyzed condensation of 1-indanone with a substituted 2-hydrazinyl-1,3-thiazole to form a thiazolyl hydrazone derivative.
Materials:
-
1-Indanone
-
Substituted 2-hydrazinyl-1,3-thiazole
-
Ethanol or other suitable solvent
-
Glacial acetic acid (catalyst)
-
Reflux apparatus, magnetic stirrer.
Procedure:
-
Reaction Setup: To a solution of 1-indanone (1 equivalent) in ethanol, add the substituted 2-hydrazinyl-1,3-thiazole (1 equivalent).[1]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.[1]
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by TLC.[1]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.[1]
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.
Causality: The acidic catalyst protonates the carbonyl oxygen of the 1-indanone, increasing its electrophilicity. The nucleophilic nitrogen of the hydrazinyl-thiazole then attacks the carbonyl carbon, followed by dehydration to form the stable C=N bond of the hydrazone.
Visualizing the Synthetic Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. staff.cimap.res.in [staff.cimap.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the synthesis of 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a comprehensive understanding of the reaction mechanism and critical process parameters.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common and effective method for its preparation is through an intramolecular Friedel-Crafts acylation of 3-(2-bromo-5-methoxyphenyl)propanoic acid. This reaction is typically mediated by a strong acid catalyst, with polyphosphoric acid (PPA) being a widely used and effective choice. This guide will focus on optimizing this synthetic route, addressing common challenges, and providing practical solutions to enhance your experimental outcomes.
Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation
The fundamental transformation involves the cyclization of a 3-arylpropanoic acid precursor to form the indanone ring system. The reaction proceeds via the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution on the tethered aromatic ring.
Caption: General mechanism of the PPA-catalyzed intramolecular Friedel-Crafts acylation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
A diminished yield is one of the most common challenges in this synthesis. Several factors can contribute to this issue.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inactive Catalyst | Polyphosphoric acid (PPA) is highly hygroscopic. Absorbed moisture will hydrolyze the polyphosphoric acid chains, reducing its efficacy as a dehydrating and cyclizing agent. | Use freshly opened PPA or PPA from a properly sealed container stored in a desiccator. The viscosity of PPA should be high; a less viscous consistency may indicate moisture contamination. |
| Insufficient Reaction Temperature | The intramolecular Friedel-Crafts acylation has a significant activation energy barrier. Inadequate heating will result in a sluggish or incomplete reaction. | The optimal temperature for PPA-catalyzed cyclizations is typically between 70-100 °C. It is crucial to monitor the internal reaction temperature, not just the oil bath temperature. |
| Sub-optimal Reaction Time | Insufficient reaction time will lead to incomplete conversion of the starting material. Conversely, excessively long reaction times at high temperatures can lead to side reactions and degradation of the product. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 2-4 hours at the optimal temperature. |
| Poor Quality Starting Material | Impurities in the 3-(2-bromo-5-methoxyphenyl)propanoic acid can interfere with the reaction. For instance, residual starting materials from its synthesis could inhibit the catalyst. | Ensure the starting material is of high purity (>98%). If necessary, purify the starting material by recrystallization before use. |
Issue 2: Formation of a Dark Tar-like Substance
The appearance of a dark, intractable tar is indicative of side reactions, often due to excessive heat or prolonged reaction times.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Overheating | High temperatures can lead to polymerization and decomposition of the starting material and product, resulting in the formation of complex, high-molecular-weight byproducts. | Maintain a consistent internal reaction temperature within the recommended range (70-100 °C). Use a temperature controller for precise heat management. |
| Intermolecular Reactions | At high concentrations and temperatures, the acylium ion intermediate can react with another molecule of the starting material or product rather than cyclizing, leading to polymeric material. | While PPA often serves as the solvent, in some cases, using a co-solvent like xylene can help to control the viscosity and reaction rate. However, for this specific synthesis, neat PPA is generally effective. Ensure efficient stirring to maintain a homogenous reaction mixture. |
Issue 3: Difficult Product Isolation from PPA
The high viscosity of PPA can make the workup procedure challenging.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Viscous Reaction Mixture | PPA is a highly viscous liquid, especially at room temperature, which can trap the product and make extraction difficult. | The standard workup involves quenching the hot reaction mixture by carefully pouring it onto crushed ice with vigorous stirring. The hydrolysis of PPA is highly exothermic, and this procedure helps to manage the heat and break down the viscous medium. |
| Incomplete Hydrolysis of PPA | If the PPA is not fully hydrolyzed to phosphoric acid, the product can remain in a viscous slurry, leading to poor extraction efficiency. | After the initial quench with ice, add sufficient water to ensure all the PPA is dissolved. The final solution should be a clear, mobile liquid before proceeding with the extraction. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different acid catalyst instead of PPA?
A1: Yes, other strong acids can be used for intramolecular Friedel-Crafts acylations. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a powerful alternative that is often less viscous and can be effective at lower temperatures.[1] Triflic acid is also a highly effective catalyst for this transformation. However, PPA is generally preferred due to its lower cost and proven efficacy for this type of cyclization.[2]
Q2: My starting material, 3-(2-bromo-5-methoxyphenyl)propanoic acid, is not commercially available. How can I synthesize it?
A2: A common route to this precursor involves the Heck or Suzuki coupling of a suitable propiolic acid derivative with 2-bromo-5-methoxyaniline, followed by reduction. A more straightforward, though multi-step, approach could involve the appropriate functionalization of 2-bromo-5-methoxytoluene.
Q3: What are the expected side products in this reaction?
A3: Besides unreacted starting material, potential side products include:
-
Polymeric materials: Formed from intermolecular acylation, especially at higher concentrations and temperatures.
-
Demethylated product: Under harsh acidic conditions and high temperatures, the methoxy group may be cleaved to a hydroxyl group.
-
Isomeric products: While the electronics of the substituted ring strongly favor the desired cyclization, under certain conditions, trace amounts of other isomers could potentially form, though this is less likely.
Q4: What is the best method for purifying the final product?
A4: The crude product, after extraction and solvent removal, is typically a solid. The most effective purification method is recrystallization. Based on the properties of similar indanones, suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[3][4] If isomeric impurities are present, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: The literature melting point for a similar compound, 4-Bromo-7-methoxy-1-indanone, is 134-138 °C.[5] A sharp melting point within this range is a good indicator of purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the indanone.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar indanones.[6]
Materials:
-
3-(2-bromo-5-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (10-20 times the weight of the starting material).
-
Heat the PPA to 70-80 °C with stirring.
-
Slowly add 3-(2-bromo-5-methoxyphenyl)propanoic acid to the hot PPA.
-
Increase the temperature to 90-95 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to approximately 70 °C.
-
Carefully and slowly pour the hot reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Once the PPA is fully hydrolyzed, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Caption: A step-by-step workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-7-methoxy-1-indanone 97 5411-61-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the purification of 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the common challenges encountered during the purification of this important synthetic intermediate.
I. Understanding the Purification Challenge
This compound is a key building block in medicinal chemistry. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. The primary synthesis of this molecule often involves the bromination of 4-methoxy-2,3-dihydro-1H-inden-1-one. This reaction, while generally efficient, can lead to a crude product containing several impurities that require careful separation.
Common Impurities to Consider:
-
Unreacted Starting Material: Incomplete bromination can leave residual 4-methoxy-2,3-dihydro-1H-inden-1-one.
-
Poly-brominated Species: Over-reaction can lead to the formation of di- or tri-brominated indanones.
-
Isomeric Byproducts: Depending on the reaction conditions, bromination could potentially occur at other positions on the aromatic ring, leading to isomeric impurities.
-
Reagents and Solvents: Residual reagents like N-bromosuccinimide (NBS) or solvents from the reaction and workup.
The choice of purification technique is dictated by the nature and quantity of these impurities. This guide will focus on the two most common and effective methods: recrystallization and flash column chromatography .
II. Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address the challenges you may face during your experiments.
A. Recrystallization
Q1: What is the best solvent system for the recrystallization of this compound?
A mixed solvent system is often ideal for achieving high purity and good recovery. Based on the polarity of the target molecule (an aromatic ketone), a combination of a polar solvent in which the compound is soluble when hot, and a non-polar solvent in which it is less soluble when cold, is recommended.
A good starting point is a mixture of ethanol and water . The crude compound generally shows good solubility in hot ethanol and poor solubility in cold water, which is the ideal characteristic for a recrystallization solvent system. Other potential systems include ethyl acetate/hexanes or acetone/water.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue for compounds with lower melting points or when the solution is supersaturated at a temperature above the compound's melting point.
Troubleshooting Steps:
-
Add more of the primary solvent: If you are using a mixed solvent system like ethanol/water, add a small amount of hot ethanol to the oiled-out mixture to bring the compound back into solution.
-
Slow Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystal nucleation.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the cooled solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.
-
Re-dissolve and add anti-solvent slowly: If the oil persists, you can re-heat the solution until it is homogeneous and then add the anti-solvent (e.g., water) dropwise at a slightly lower temperature while stirring vigorously.
Q3: The recovery from recrystallization is very low. How can I improve the yield?
Low recovery is a frequent challenge and can be attributed to several factors:
-
Using too much solvent: The most common reason for low yield is dissolving the crude product in an excessive amount of hot solvent.
-
Premature crystallization: The compound crystallizing out during a hot filtration step.
-
Incomplete crystallization: Not allowing sufficient time or low enough temperatures for crystallization to complete.
To improve your yield:
-
Use the minimum amount of hot solvent necessary to just dissolve the crude material.
-
Pre-heat your filtration apparatus (funnel and receiving flask) if a hot filtration step is necessary to remove insoluble impurities.
-
After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Concentrate the mother liquor (the solvent remaining after filtration) and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
B. Flash Column Chromatography
Q1: What is a good starting mobile phase for the flash chromatography of this compound?
A mixture of ethyl acetate and hexanes is an excellent starting point for the purification of this compound on a silica gel column. A study on a closely related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, reported a retention factor (Rf) of 0.4 using a 1:1 mixture of ethyl acetate and hexane on a TLC plate[1].
For optimal separation, it is highly recommended to first perform a Thin Layer Chromatography (TLC) analysis to determine the ideal solvent ratio. The goal is to achieve an Rf value for the desired product between 0.2 and 0.4 . This range typically provides the best separation from impurities.
Q2: How do I choose the right solvent polarity for my column?
The polarity of your mobile phase will determine the speed at which your compounds travel through the silica gel column.
-
If your compound has a very high Rf value (> 0.5) on TLC: Your mobile phase is too polar. You should decrease the proportion of the more polar solvent (e.g., ethyl acetate).
-
If your compound has a very low Rf value (< 0.1) on TLC: Your mobile phase is not polar enough. You should increase the proportion of the more polar solvent.
A gradient elution , where you start with a less polar mobile phase and gradually increase the polarity during the run, can be very effective for separating a wide range of impurities.
Q3: My compounds are co-eluting (not separating well) on the column. What can I do?
Poor separation can be frustrating. Here are some common causes and solutions:
-
Inappropriate Solvent System: The chosen mobile phase may not have sufficient selectivity for your mixture. Try a different solvent system. For example, you could substitute ethyl acetate with acetone or dichloromethane to alter the selectivity.
-
Column Overloading: Loading too much crude material onto the column is a common mistake that leads to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Improper Column Packing: If the silica gel is not packed uniformly, it can lead to "channeling," where the solvent and sample flow unevenly through the column, resulting in poor separation. Ensure your column is packed tightly and uniformly.
-
Sample Application: Applying the sample in a wide band at the top of the column will lead to broad elution bands. Dissolve your sample in a minimal amount of solvent and apply it carefully to the top of the column in a narrow band.
Q4: I am not recovering all of my compound from the column. Where did it go?
Low recovery from a chromatography column can be due to:
-
Compound is still on the column: If your compound is very polar, it may be strongly adsorbed to the silica gel and not elute with your chosen mobile phase. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or even methanol) to recover your compound.
-
Compound is very non-polar: If your compound is very non-polar, it may have eluted very quickly with the solvent front. Always collect the first fractions that come off the column and check them by TLC.
-
Decomposition on silica: Some sensitive compounds can decompose on the acidic surface of silica gel. While this compound is generally stable, if you suspect decomposition, you can try using deactivated silica gel (by adding a small amount of triethylamine to your mobile phase) or a different stationary phase like alumina.
III. Recommended Purification Protocols
Here are step-by-step protocols for the two primary purification techniques.
A. Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
B. Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase composition (ethyl acetate/hexanes) by TLC, aiming for an Rf of 0.2-0.4 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully apply it to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and adding the dry powder to the top of the column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
IV. Data Presentation
| Parameter | Recrystallization (Ethanol/Water) | Flash Column Chromatography (EtOAc/Hexanes) |
| Purity | >98% (can be improved with multiple recrystallizations) | >99% |
| Typical Recovery | 60-80% | 70-90% |
| Scale | Suitable for both small and large scale | More practical for small to medium scale (mg to g) |
| Time | Can be faster for larger quantities | Can be more time-consuming, especially for large scale |
| Primary Impurities Removed | Insoluble impurities, compounds with different solubility profiles | A wide range of impurities with different polarities |
V. Workflow Visualizations
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Experimental Workflow for Flash Column Chromatography
Caption: Step-by-step workflow for flash column chromatography.
VI. References
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. --INVALID-LINK--
-
Technical Support Center: Purification of Synthesized 3-Nonanone. Benchchem. --INVALID-LINK--
-
Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. International Union of Crystallography. --INVALID-LINK--
-
Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][2][3]thiazepin-4(5H)-one. ResearchGate. --INVALID-LINK--
-
Purification: How To. University of Rochester Department of Chemistry. --INVALID-LINK--
References
Technical Support Center: Optimization of the Nazarov Cyclization
Welcome to the technical support center for the Nazarov cyclization. This powerful reaction, which transforms divinyl ketones into cyclopentenones via a 4π-conrotatory electrocyclization of a pentadienyl cation, is a cornerstone in the synthesis of complex molecules and natural products.[1][2][3] However, its successful execution often requires careful optimization of reaction conditions to overcome challenges such as low yields, poor selectivity, and the need for harsh reagents.[1][4][5]
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their Nazarov cyclization protocols. It is structured in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide
Q1: My Nazarov cyclization is not proceeding, or the yield is very low. What are the primary factors to investigate?
Low or no conversion is a common issue, often stemming from insufficient activation of the divinyl ketone substrate. The reaction is typically initiated by a Lewis or Brønsted acid to generate the key pentadienyl cation intermediate.[1][6][7]
Troubleshooting Steps:
-
Increase Catalyst Acidity/Loading: The classical Nazarov cyclization often requires strong acids.[1] If you are observing poor reactivity, consider the following:
-
Switch to a Stronger Acid: If using a mild Lewis acid (e.g., Cu(OTf)₂), you might need to switch to a stronger one like TiCl₄, BF₃·OEt₂, or AlCl₃. For Brønsted acids, consider moving from acetic acid to a stronger acid like methanesulfonic acid (MeSO₃H) or triflic acid (TfOH).[1]
-
Increase Catalyst Loading: While the goal is often a catalytic reaction, some substrates, particularly unactivated ones, may require stoichiometric or even super-stoichiometric amounts of the acid promoter to drive the reaction to completion.[1][6][8]
-
-
Modify the Substrate for Enhanced Reactivity:
-
Polarization: Introduce an electron-donating group (EDG) on one vinyl moiety and an electron-withdrawing group (EWG) on the other. This "polarization" strategy creates a more nucleophilic and a more electrophilic vinyl group, lowering the activation energy for the cyclization and often allowing the reaction to proceed under milder, catalytic conditions.[6][9]
-
α-Substituents: Introducing bulky substituents at the α-positions of the divinyl ketone can pre-organize the substrate into the reactive s-trans/s-trans conformation due to allylic strain, thereby accelerating the cyclization.[1]
-
-
Optimize Reaction Conditions:
-
Temperature: While modern catalytic systems often work at or below room temperature, classical Nazarov cyclizations may require elevated temperatures to overcome the activation barrier.[7][10][11]
-
Solvent: The choice of solvent can be critical. Dichloromethane is a commonly used solvent.[8] In some cases, more exotic solvents like a mixture of hexafluoro-2-propanol and trifluoroethanol have been shown to be effective.[1]
-
Q2: My reaction is producing a mixture of regioisomers. How can I control the position of the double bond in the cyclopentenone product?
Poor regioselectivity in the elimination step is a well-known drawback of the classical Nazarov cyclization.[1] The oxyallyl cation intermediate can lose a proton from different β-positions, leading to a mixture of products.
Strategies for Regiocontrol:
-
Silicon-Directed Nazarov Cyclization: This is a highly effective strategy. Placing a silyl group (e.g., TMS) on one of the vinyl groups directs the elimination. The silicon atom stabilizes a β-carbocation (the β-silicon effect), leading to the selective formation of the double bond where the silyl group was located. The silyl group is then eliminated.[6][7][12]
-
Substrate Polarization: As mentioned previously, using a polarized divinyl ketone can also influence the regioselectivity of the elimination step, often favoring the formation of the more thermodynamically stable product.[6]
Q3: The reaction is not stereoselective, or I am getting a mixture of diastereomers. How can I improve the stereocontrol?
The stereochemistry of the Nazarov cyclization is determined during the conrotatory ring closure.[1][8] However, subsequent steps can lead to a loss of stereochemical information.
Approaches for Stereocontrol:
-
Asymmetric Catalysis: The use of chiral Lewis acids or chiral Brønsted acids can induce enantioselectivity by controlling the direction of the conrotatory closure.[6][8][13]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the cyclization to favor the formation of one enantiomer.[8]
-
Substrate Control: The inherent chirality within a substrate can be transferred to the product. This is particularly relevant in the synthesis of complex molecules where existing stereocenters can influence the facial selectivity of the cyclization.
Frequently Asked Questions (FAQs)
What is the mechanism of the Nazarov Cyclization?
The reaction is initiated by the activation of the divinyl ketone by a Lewis or Brønsted acid, which generates a pentadienyl cation. This cation then undergoes a 4π conrotatory electrocyclization according to the Woodward-Hoffmann rules to form an oxyallyl cation. The reaction is typically terminated by an elimination of a β-hydrogen, followed by tautomerization to yield the final cyclopentenone product.[1][7]
dot
Caption: Simplified mechanism of the Nazarov cyclization.
What are the common side reactions in a Nazarov cyclization?
Besides the formation of regioisomers, other potential side reactions include:
-
Wagner-Meerwein rearrangements: The carbocation intermediates can undergo skeletal rearrangements, especially with highly substituted substrates or under strongly acidic conditions.[4][8]
-
Polymerization: Under harsh acidic conditions, the starting material or product can polymerize.
-
Protonation of the enolate: Non-stereoselective protonation of the enolate intermediate can lead to mixtures of epimers.[1]
Can transition metals catalyze the Nazarov cyclization?
Yes, various transition metals, including copper, scandium, nickel, iron, and gold, have been used to catalyze the Nazarov cyclization.[2][8][13][15][16] These catalysts often function as Lewis acids and can enable the reaction to proceed under milder conditions and with higher selectivity. Transition metal catalysis has been particularly important in the development of asymmetric Nazarov cyclizations.[8]
How can I perform a Nazarov cyclization under milder conditions?
To make the Nazarov cyclization milder and more compatible with sensitive functional groups, consider the following modern approaches:
-
Use of "Polarized" Substrates: As discussed, these substrates are more reactive and can be cyclized using catalytic amounts of mild Lewis acids.[9]
-
Silicon-Directed Cyclization: The presence of a silyl group can facilitate the reaction under milder conditions.[12]
-
Organocatalysis: Chiral Brønsted acids can catalyze the reaction enantioselectively under relatively mild conditions.[8][14]
-
Transition Metal Catalysis: Many transition metal catalysts operate under neutral or mildly acidic conditions.[15][16]
Experimental Protocols & Data
Table 1: Common Lewis and Brønsted Acids for Nazarov Cyclization
| Catalyst Type | Examples | Typical Loading | Notes |
| Lewis Acids | BF₃·OEt₂, AlCl₃, TiCl₄, SnCl₄ | Stoichiometric | Classical, often harsh conditions.[1][8] |
| Cu(OTf)₂, Sc(OTf)₃, Zn(OTf)₂ | Catalytic (1-20 mol%) | Milder conditions, often used for polarized substrates or in asymmetric catalysis.[8][12][17] | |
| Brønsted Acids | H₂SO₄, MeSO₃H, TfOH | Stoichiometric | Strong acids, classical conditions.[1] |
| Chiral Phosphoric Acids | Catalytic (5-20 mol%) | Used in asymmetric organocatalysis.[8][14] |
General Protocol for a Lewis Acid-Catalyzed Nazarov Cyclization
-
To a solution of the divinyl ketone (1.0 equiv) in a dry solvent (e.g., CH₂Cl₂) under an inert atmosphere (N₂ or Ar) at the desired temperature (e.g., 0 °C or room temperature), add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) dropwise.
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ or water.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: Troubleshooting workflow for low-yielding Nazarov cyclizations.
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. Recent progress towards the transition-metal-catalyzed Nazarov cyclization of alkynes via metal carbenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nazarov reaction: current trends and recent advances in the synthesis of natural compounds and their analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. Nazarov Cyclization [organic-chemistry.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Twists in Nazarov Cyclization Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. Asymmetric Gold(I)‐Catalyzed Tandem Hydroarylation–Nazarov Cyclization: Enantioselective Access to Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric Brønsted acid-catalyzed nazarov cyclization of acyclic α-alkoxy dienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent progress towards the transition-metal-catalyzed Nazarov cyclization of alkynes via metal carbenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one
Welcome to the dedicated technical support resource for the synthesis of 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab to production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its production, particularly at a large scale, often involves an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor. While theoretically straightforward, this transformation presents several challenges that can impact yield, purity, and overall process efficiency. This guide provides a structured approach to identifying and resolving these issues.
Core Synthesis Pathway & Potential Pitfalls
The primary route to this compound involves the cyclization of 3-(2-bromo-5-methoxyphenyl)propanoic acid. This process is typically mediated by a strong acid catalyst.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions that users might ask, followed by in-depth answers and actionable protocols.
Question 1: My Friedel-Crafts cyclization is resulting in a low yield of the desired indanone. What are the likely causes and how can I improve it?
Answer:
Low yields in intramolecular Friedel-Crafts acylations are a common challenge, often stemming from several factors related to reaction conditions and reagent quality.
Causality and Optimization:
-
Insufficient Catalyst Activity: The strength and amount of the acid catalyst are critical. Polyphosphoric acid (PPA) is a classical reagent for this type of cyclization, but its viscosity and challenging handling can be problematic on a large scale. Methanesulfonic acid (MsOH) is a viable, less viscous alternative.[1] Ensure the catalyst is fresh and anhydrous, as moisture can significantly reduce its efficacy.
-
Suboptimal Reaction Temperature and Time: Friedel-Crafts reactions are highly sensitive to temperature. Too low a temperature can lead to an impractically slow reaction rate, while excessively high temperatures can promote side reactions such as intermolecular condensation or decomposition. A systematic optimization of the temperature profile is crucial.
-
Purity of the Starting Material: The purity of 3-(2-bromo-5-methoxyphenyl)propanoic acid is paramount. Impurities can interfere with the catalyst or lead to the formation of undesired byproducts that complicate purification.
Troubleshooting Protocol: Optimizing Reaction Conditions
-
Catalyst Screening:
-
PPA: If using PPA, ensure a grade with a high phosphorus pentoxide (P₂O₅) content for maximum dehydrating and catalytic activity.
-
MsOH: Consider using methanesulfonic acid as a more manageable alternative to PPA. It often allows for lower reaction temperatures and easier work-up.
-
Lewis Acids: While less common for direct cyclization of the carboxylic acid, conversion to the acid chloride followed by treatment with a Lewis acid like AlCl₃ is another established route for indanone synthesis.[2]
-
-
Temperature and Time Study:
-
Begin with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Incrementally increase the temperature in small steps (e.g., 5-10 °C) if the reaction is sluggish.
-
Once the optimal temperature is identified, perform a time-course study to determine the point of maximum product formation before significant byproduct accumulation occurs.
-
-
Starting Material Purity Check:
-
Analyze the 3-(2-bromo-5-methoxyphenyl)propanoic acid by NMR and HPLC to confirm its identity and purity.
-
If necessary, recrystallize the starting material to remove any impurities.
-
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Catalyst | Aged PPA | Fresh MsOH | Improved catalyst activity and easier handling. |
| Temperature | 120 °C (potential for side reactions) | 85 °C | Reduced byproduct formation, cleaner reaction profile. |
| Reaction Time | 12 hours (arbitrary) | 4-6 hours (monitored) | Minimized degradation of product and starting material. |
| Starting Material | 95% Purity | >99% Purity | Reduced formation of unknown impurities. |
Question 2: I am observing the formation of significant impurities during the synthesis. How can I identify and minimize them?
Answer:
Impurity formation is a major concern in large-scale synthesis, impacting both yield and the feasibility of purification.
Common Impurities and Their Origins:
-
Intermolecular Condensation Products: At higher concentrations and temperatures, the acylium ion intermediate can react with another molecule of the starting material or product, leading to high molecular weight dimeric or polymeric impurities.
-
Regioisomers: While the directing effects of the bromo and methoxy groups strongly favor the formation of the desired 7-bromo-4-methoxy isomer, trace amounts of other regioisomers might form, especially under harsh conditions.
-
Decarboxylation Products: At elevated temperatures, the starting carboxylic acid can undergo decarboxylation, leading to the formation of 1-bromo-4-methoxy-2-propylbenzene, which will not cyclize.
-
Unreacted Starting Material: Incomplete conversion is a common "impurity" that needs to be addressed.
Mitigation Strategies:
-
Controlled Addition: On a large scale, the controlled addition of the starting material to the hot acid catalyst can help maintain a low instantaneous concentration of the reactant, thus minimizing intermolecular side reactions.
-
Solvent Selection: While often run neat in the acid catalyst, the use of a high-boiling, inert solvent can sometimes help to control the reaction temperature and minimize side reactions. However, this can also slow down the desired intramolecular reaction.
-
Thorough Work-up: A carefully designed work-up procedure is essential to remove the acid catalyst and any water-soluble impurities. This typically involves quenching the reaction mixture in ice-water and extracting the product with a suitable organic solvent.
Caption: Decision tree for troubleshooting high impurity levels.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying this compound on a large scale?
A1: Large-scale purification requires methods that are both effective and economically viable.
-
Recrystallization: This is often the most practical method for purifying solid products on a large scale. A systematic solvent screening should be performed to identify a solvent system that provides good recovery of the pure product while leaving impurities in the mother liquor. Common solvents to evaluate include isopropanol, ethanol, ethyl acetate, and toluene, or mixtures thereof with heptane or hexane as an anti-solvent.
-
Slurry Washes: If the product is a solid and the impurities are significantly more soluble, washing the crude solid with a suitable solvent at a specific temperature can be a very effective and simple purification step.
-
Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be an excellent option for removing non-volatile impurities. However, the thermal stability of the indanone must be carefully evaluated to avoid degradation.
-
Chromatography: While highly effective, column chromatography is often prohibitively expensive and time-consuming for large-scale purification of a final product or intermediate. It is more commonly used for the purification of small batches or for the removal of very closely related impurities that cannot be separated by other means.
Q2: Are there any specific safety concerns I should be aware of when scaling up this synthesis?
A2: Yes, scaling up any chemical process introduces new safety considerations.
-
Exothermic Reaction: Friedel-Crafts acylations can be exothermic. The heat generated must be effectively managed to prevent a runaway reaction. This requires a reactor with adequate cooling capacity and careful control of the addition rate of reactants. A reaction calorimetry study is highly recommended before scaling up.
-
Corrosive Reagents: Strong acids like PPA and MsOH are highly corrosive. Appropriate personal protective equipment (PPE) and materials of construction for the reactor and associated equipment are essential.
-
Off-gassing: The reaction may produce corrosive fumes, especially if the starting material is converted to the acid chloride in situ with reagents like thionyl chloride. The reactor should be equipped with a suitable off-gas scrubbing system.
-
Work-up Hazards: Quenching a large volume of strong acid in water is a highly exothermic process. The quench should be performed slowly and with efficient cooling to prevent boiling and splashing of the acidic mixture.
Q3: Can I use alternative, "greener" catalysts for this cyclization?
A3: The development of more environmentally friendly catalytic systems for Friedel-Crafts reactions is an active area of research.
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts have been explored for Friedel-Crafts reactions. They offer the advantages of easier separation and potential for regeneration and reuse. However, their activity for this specific transformation may need to be evaluated.
-
Lanthanide Triflates: Some lanthanide triflates have been shown to be effective catalysts for the dehydrative cyclization of 3-arylpropionic acids, though often at high temperatures.[3]
-
Non-Conventional Energy Sources: The use of microwaves or ultrasound has been reported to promote intramolecular Friedel-Crafts acylations under milder conditions and in shorter reaction times, which can be a greener approach.[3][4]
References
Brominated Indanones: A Technical Guide to Stability, Storage, and Handling
Welcome to the technical support center for brominated indanones. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile chemical intermediates. Brominated indanones are foundational building blocks in the synthesis of complex molecular architectures for novel therapeutics, particularly in targeting conditions like relapsing multiple sclerosis and ulcerative colitis[1]. Their effective use, however, hinges on a thorough understanding of their stability, proper storage, and safe handling. This document provides in-depth technical guidance and troubleshooting in a practical question-and-answer format to address common challenges encountered during their experimental use.
Section 1: Core Principles of Stability and Storage
Brominated indanones, while powerful synthetic tools, are susceptible to degradation if not handled and stored correctly. Understanding the intrinsic properties of these compounds is the first step toward ensuring experimental success and reproducibility.
Q1: What are the primary factors that affect the stability of brominated indanones?
A1: The stability of brominated indanones is primarily influenced by three factors: exposure to light, temperature, and moisture.
-
Light Sensitivity: Many brominated compounds are photosensitive. Photochemical reactions can lead to the formation of radical species, initiating undesired side reactions or decomposition.[2] Specifically, photobromination of indan-1-one derivatives can result in a complex mixture of products, including polybrominated species.[2]
-
Thermal Lability: While many brominated indanones are stable at room temperature, elevated temperatures can promote decomposition. Thermal decomposition can lead to the release of irritating gases and vapors, such as hydrogen bromide[3].
-
Hydrolytic Sensitivity: The presence of moisture can lead to hydrolysis, especially under non-neutral pH conditions. The carbonyl group of the indanone can be susceptible to nucleophilic attack by water, and the bromine substituent can also be a leaving group in certain substitution reactions.
Q2: What are the ideal storage conditions for brominated indanones?
A2: To mitigate the risks outlined above, the following storage conditions are strongly recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[4] | Minimizes thermal degradation and reduces the vapor pressure of the compound. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[4][5] | Prevents moisture ingress and subsequent hydrolysis. A well-ventilated area is crucial for safety.[4][5] |
| Light | Store in a light-resistant container (e.g., amber vial). | Protects the compound from light-induced degradation. |
| Inert Gas | For long-term storage or for particularly sensitive derivatives, consider storage under an inert atmosphere (e.g., argon or nitrogen). | Displaces oxygen and moisture, further preserving the integrity of the compound. |
Section 2: Troubleshooting Guide for Experimental Challenges
This section addresses specific problems that may arise during the use of brominated indanones in experimental settings.
Q3: I am observing unexpected peaks in my NMR spectrum after a reaction. What could be the cause?
A3: The appearance of unexpected peaks in an NMR spectrum can be indicative of several issues. The first step is to compare the spectrum with a reference for the starting material to confirm if any of it remains. If the starting material is consumed, the new peaks could be due to side products or degradation.
-
Possible Cause 1: Side Reactions. Bromination reactions can sometimes yield a mixture of products, including mono-, di-, and tri-brominated species.[2] The regioselectivity of bromination can also be an issue, with bromination potentially occurring on the aromatic ring as well as the cyclopentanone ring, depending on the reaction conditions.[6]
-
Possible Cause 2: Degradation. If the compound has been improperly stored or handled, it may have degraded. Common degradation pathways include hydrolysis and debromination.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected NMR results.
Q4: My reaction is not proceeding to completion, and I suspect the brominated indanone has degraded. How can I test for purity?
A4: Verifying the purity of your brominated indanone before use is a critical step. Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and easy method to assess purity. A pure compound should ideally show a single spot. The progress of reactions can also be monitored by TLC.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying impurities.[2]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help identify impurities and degradation products.[7]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.[8] A broad melting point range suggests the presence of impurities.
Experimental Protocol: Purity Assessment by TLC
-
Prepare the TLC plate: Use a silica gel coated plate.
-
Prepare the sample: Dissolve a small amount of the brominated indanone in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the plate: Apply a small spot of the dissolved sample to the baseline of the TLC plate.
-
Develop the plate: Place the plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the plate: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp.
-
Analyze the results: A single spot indicates a likely pure compound. Multiple spots suggest the presence of impurities.
Q5: I am performing a cross-coupling reaction, and the yield is lower than expected. Could the quality of my brominated indanone be the issue?
A5: Yes, the quality of the brominated indanone is paramount for the success of cross-coupling reactions like Suzuki-Miyaura and Heck reactions.[1]
-
Impact of Impurities: Impurities can poison the catalyst, participate in side reactions, or otherwise interfere with the catalytic cycle, leading to lower yields.
-
Purity Requirements: For many catalytic reactions, a purity of >98% is recommended.
-
Troubleshooting Steps:
-
Confirm Purity: Use the methods described in Q4 to verify the purity of your brominated indanone.
-
Purify if Necessary: If impurities are detected, purify the compound using column chromatography or recrystallization.[2]
-
Use Fresh Reagent: If possible, use a freshly opened bottle of the brominated indanone.
-
Check Other Reagents: Ensure that all other reagents and solvents are of high purity and are anhydrous, as required by the specific cross-coupling reaction.
-
Section 3: Frequently Asked Questions (FAQs)
Q6: What are the primary safety precautions I should take when handling brominated indanones?
A6: Brominated indanones are hazardous chemicals and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear protective gloves, protective clothing, eye protection (safety glasses with side shields or goggles), and face protection.[4][9]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust, fumes, or vapors.[4][9]
-
Handling: Avoid contact with skin and eyes.[9] Avoid formation of dust and aerosols.[4][9] Wash hands thoroughly after handling.[4]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[4]
-
In case of skin contact: Take off contaminated clothing and wash off with soap and plenty of water. Consult a physician.[4]
-
If inhaled: Remove the person to fresh air and keep at rest in a position comfortable for breathing.[4]
-
Q7: How should I dispose of waste containing brominated indanones?
A7: Dispose of waste containing brominated indanones in accordance with local, state, and federal regulations. Do not let the product enter drains.[4] Collect waste in suitable, closed containers for disposal.[4][9]
Q8: Can I use brominated indanones that have changed color?
A8: A change in color, for example from a white or off-white solid to a yellow or brownish color, often indicates degradation. While a slight color change may not significantly impact some reactions, it is a sign of impurity. For sensitive applications, such as catalysis or the synthesis of pharmaceutical intermediates, it is highly recommended to purify the material or use a fresh batch.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-Hydroxy-7-broMo-1-indanone Safety Data Sheets(SDS) lookchem [lookchem.com]
Technical Support Center: Catalyst Selection for Efficient 1-Indanone Synthesis
Welcome to the technical support center for the synthesis of 1-indanone. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, practical solutions to common experimental hurdles, and robust protocols for catalyst selection and reaction optimization. The 1-indanone scaffold is a privileged structural motif, critical in the development of therapeutic agents for conditions like Alzheimer's disease, making its efficient synthesis a key focus in medicinal chemistry.[1][2]
This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to make informed decisions in your own work.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing 1-indanones?
A1: The two most robust and widely employed catalytic methods are the Intramolecular Friedel-Crafts Acylation and the Nazarov Cyclization .[2]
-
Intramolecular Friedel-Crafts Acylation: This is a classical and highly reliable method involving the cyclization of 3-arylpropanoic acids or their more reactive derivatives, such as acyl chlorides.[1][3] The reaction is promoted by a Brønsted or Lewis acid catalyst, which facilitates the electrophilic aromatic substitution to form the five-membered ring.[1][4]
-
Nazarov Cyclization: This powerful method involves the acid-catalyzed 4π-electrocyclization of divinyl ketones (like chalcones) to form cyclopentenones, which are precursors to 1-indanones.[5] It offers a versatile approach, particularly for constructing highly substituted indanone cores.[6][7]
Q2: How do I choose between starting with a 3-arylpropanoic acid versus an acyl chloride for Friedel-Crafts acylation?
A2: The choice depends on a trade-off between reaction conditions and environmental impact.
-
3-Arylpropanoic Acids: The direct cyclization of the acid is preferable from a green chemistry perspective, as the only byproduct is water.[3][8] However, this "one-step" approach often requires harsh conditions, such as very strong acids (e.g., polyphosphoric acid, triflic acid) and high temperatures, to drive the dehydration.[3][4]
-
3-Arylpropionyl Chlorides: This "two-step" route involves first converting the acid to the more electrophilic acyl chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent cyclization can then proceed under much milder conditions with a wider range of Lewis acid catalysts.[2][4] While often more efficient in terms of yield, this method generates corrosive byproducts.[4]
Q3: What is the difference between a Lewis acid and a Brønsted acid catalyst in this context?
A3: Both types of acids promote the reaction but through slightly different mechanisms.
-
Brønsted Acids (e.g., Triflic Acid (TfOH), Polyphosphoric Acid (PPA), Sulfuric Acid) are proton donors. They protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the formation of the key acylium ion intermediate.[1][6] Superacids like TfOH are particularly effective for this transformation.[6]
-
Lewis Acids (e.g., AlCl₃, FeCl₃, Sc(OTf)₃, NbCl₅) are electron-pair acceptors. They coordinate to the carbonyl oxygen (or the chlorine of an acyl chloride), which strongly polarizes the C=O bond and generates the highly electrophilic acylium ion that is necessary for the intramolecular attack on the aromatic ring.[1][9]
Q4: Can transition metals be used to catalyze 1-indanone synthesis?
A4: Yes, various transition-metal-catalyzed methods have been developed, often providing access to differently substituted indanones under milder conditions. Examples include palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides, rhodium-catalyzed tandem reactions, and nickel-catalyzed carboacylation.[10] A Pd-catalyzed Heck-aldol cascade has also been shown to be effective.[11] These methods are particularly valuable for constructing complex or functionalized indanone frameworks.
Catalyst Selection and Optimization Workflow
Selecting the right catalyst and conditions is paramount for a successful synthesis. The following decision tree provides a logical workflow for navigating this process.
Caption: Catalyst selection workflow for 1-indanone synthesis.
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section addresses common issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts reaction is giving me a very low yield of 1-indanone. What are the likely causes and how can I fix it?
A: This is a frequent problem that can often be traced back to the catalyst, conditions, or reagents.[12]
-
Possible Cause 1: Inactive or Inappropriate Catalyst. Lewis acid catalysts are highly sensitive to moisture, which causes deactivation.[12][13] Additionally, the catalyst may not be strong enough for your specific substrate.
-
Solution:
-
Ensure all glassware is flame-dried or oven-dried before use.
-
Use anhydrous solvents and reagents.
-
Use a fresh bottle of the acid catalyst or a newly opened container.
-
If your aromatic ring is electron-poor (deactivated), switch to a more potent catalytic system, such as a superacid like triflic acid (TfOH) or stoichiometric AlCl₃.[12] For electron-rich systems, milder catalysts like Sc(OTf)₃ are often effective and can reduce side reactions.[2]
-
-
-
Possible Cause 2: Suboptimal Reaction Temperature. The activation energy for the cyclization may not be reached if the temperature is too low. Conversely, excessively high temperatures can promote decomposition or side reactions.[13][14]
-
Solution: Incrementally increase the reaction temperature while carefully monitoring the reaction progress by TLC or GC-MS. If decomposition is observed, try a lower temperature for a longer duration or switch to a more active catalyst that works at lower temperatures.
-
-
Possible Cause 3: Starting Material Purity. Impurities in the starting 3-arylpropanoic acid can interfere with the catalyst and the reaction.[14]
-
Solution: Verify the purity of your starting material using NMR or melting point analysis. If necessary, purify it by recrystallization or chromatography before proceeding with the cyclization.
-
Issue 2: Formation of Impurities and Side Products
Q: My reaction is working, but I'm getting significant byproducts. How can I identify and minimize them?
A: Side product formation is often related to reaction conditions favoring alternative pathways.
-
Possible Cause 1: Regioisomer Formation. If the aromatic ring has multiple possible sites for cyclization, a mixture of isomers can be formed. The formation of the undesired regioisomer is a common problem.[13]
-
Possible Cause 2: Intermolecular Acylation/Polymerization. At high concentrations, the activated acylium ion can react with another molecule of the starting material instead of cyclizing intramolecularly, leading to dimers or polymers.[13][14] This is especially problematic under strongly acidic conditions.
-
Solution:
-
Perform the reaction under high-dilution conditions to favor the intramolecular pathway.
-
Employ a slow-addition technique, where the substrate is added gradually to the catalyst-solvent mixture to maintain a low instantaneous concentration.[14]
-
Reduce the reaction temperature or use a milder catalyst to decrease the rate of intermolecular side reactions.
-
-
-
Possible Cause 3: Product Discoloration. Samples of 1-indanone can sometimes appear as a dark brown, sticky solid instead of a colorless or pale yellow one, indicating impurities that can lower yields in subsequent reactions.[16]
-
Solution: Purification is necessary. Vacuum distillation is highly effective for separating the product from non-volatile polymeric impurities.[16][17] Use lukewarm water in the condenser to prevent the product (m.p. 38-42 °C) from solidifying and clogging the apparatus.[16][18] Column chromatography or recrystallization can also be effective.[17]
-
Troubleshooting Flowchart
This flowchart provides a visual guide for diagnosing and solving the common problem of low product yield.
Caption: Troubleshooting flowchart for low yield in 1-indanone synthesis.
Key Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on the specific substrate and available equipment.
Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acid using Triflic Acid
This protocol is adapted from procedures requiring strong Brønsted acids.[4]
Materials:
-
3-Arylpropionic acid (1.0 eq)
-
Triflic acid (TfOH, 3.0-5.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂) (to make 0.1-0.5 M solution)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-arylpropionic acid (1.0 eq).
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous solvent (e.g., DCE) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid (3.0-5.0 eq) dropwise via syringe. Caution: Triflic acid is highly corrosive.
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the reaction.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[4]
Protocol 2: Nazarov Cyclization of a Chalcone Derivative
This protocol is a general representation based on acid-catalyzed Nazarov cyclizations.[2][5]
Materials:
-
Chalcone derivative (1.0 eq)
-
Lewis Acid (e.g., FeCl₃, 1.2 eq) or Brønsted Acid (e.g., TFA, excess)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water, Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chalcone derivative (1.0 eq) in the chosen anhydrous solvent.
-
Cool the mixture to the desired temperature (this can range from 0 °C to reflux, depending on the catalyst and substrate).
-
Add the acid catalyst portion-wise or dropwise. For solid Lewis acids like FeCl₃, add them carefully as a solid. For liquid acids like TFA, add via syringe.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Comparative Data on Catalytic Systems
The efficiency of 1-indanone synthesis is highly dependent on the chosen catalytic system. The table below summarizes performance data for various catalysts in the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.
| Catalyst | Substrate Example | Conditions | Yield (%) | Remarks | Reference |
| PPA | 3-(m-tolyl)propanoic acid | 85 °C | High | Classical method, but workup can be difficult. Regioselectivity can be an issue. | [13] |
| TfOH | 3-Arylpropanoic acids | 80 °C, CH₂Cl₂ | Up to 92% | Superacid, highly effective for deactivated systems. Corrosive. | [6] |
| AlCl₃ | 3-Phenylpropionic acid chloride | Benzene, reflux | 90% | Highly efficient for acyl chlorides, but requires stoichiometric amounts and is moisture-sensitive. | [2] |
| Sc(OTf)₃ | Quaternized Meldrum's acids | - | Up to 94% | Mild Lewis acid, effective for activated substrates and specialized starting materials. | [2] |
| Tb(OTf)₃ | 3-Arylpropionic acids | 250 °C, o-dichlorobenzene | Up to 74% | Lanthanide triflate, effective but requires very high temperatures in conventional heating. | [2][3] |
| NbCl₅ | 3-Arylpropanoic acids | Room Temp, CH₂Cl₂ | Good | Acts as both chlorinating agent and Lewis acid catalyst, allowing for mild conditions. | [19] |
| Tb(OTf)₃ in [bmim]OTf | 3-Arylpropanoic acids | Microwave, 150 °C | Good | Greener approach using ionic liquids; catalyst can be recovered and reused. | [8] |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP0421759A2 - Method for producing 1-indanone derivatives - Google Patents [patents.google.com]
- 10. Indanone synthesis [organic-chemistry.org]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. benchchem.com [benchchem.com]
- 18. 1-Indanone - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one and Other Kinase Inhibitors
This guide provides a comparative analysis of the novel compound 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one against a panel of established kinase inhibitors. As experimental data for this specific compound is not yet publicly available, this document serves as a framework for its potential evaluation. We will compare its structural features and project a hypothetical inhibitory profile against well-characterized inhibitors: Sunitinib , a multi-kinase inhibitor with a related core structure; AZD1208 , a potent PIM-1 kinase inhibitor; and CX-4945 (Silmitasertib) , a selective CK2 inhibitor. This comparison is designed to guide researchers in positioning this novel indanone derivative within the broader landscape of kinase inhibitor drug discovery.
Introduction to the Indanone Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[2] The indanone scaffold, a bicyclic ketone, and its derivatives have emerged as a versatile framework in medicinal chemistry.[3][4] Notably, the related indolin-2-one core is central to the FDA-approved multi-kinase inhibitor Sunitinib, which targets receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[5][6] This precedent suggests that novel indanone derivatives, such as this compound, represent a promising avenue for the discovery of new kinase inhibitors.
Comparator Kinase Inhibitors: Rationale for Selection
To effectively evaluate the potential of a new chemical entity, it is crucial to benchmark it against established drugs with known mechanisms and clinical relevance. The comparators were chosen based on structural similarity and the known biological activities of related indanone scaffolds.
-
Sunitinib: Chosen for its structural similarity (possessing an indolin-2-one core) and its role as a multi-targeted inhibitor of receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR and PDGFR.[5][7] This provides a benchmark for potential anti-angiogenic activity.
-
AZD1208: Selected because various heterocyclic compounds have shown activity against PIM kinases. PIM-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it a key oncology target. AZD1208 is a potent and selective pan-Pim inhibitor.
-
CX-4945 (Silmitasertib): Indeno[1,2-b]indole derivatives have been identified as potent inhibitors of Casein Kinase 2 (CK2).[8] CK2 is another crucial serine/threonine kinase that supports tumor growth by suppressing apoptosis.[9][10] CX-4945 is a highly selective, orally available CK2 inhibitor that has advanced to clinical trials.[2]
Structural and Mechanistic Comparison
The core structure of this compound provides a rigid scaffold from which substituents can be oriented to interact with the kinase active site. The bromine and methoxy groups can significantly influence binding affinity, selectivity, and pharmacokinetic properties. Most small molecule kinase inhibitors function by competing with ATP for binding in the highly conserved catalytic site of the kinase.[2]
| Compound | Core Structure | Primary Kinase Target(s) | Mechanism of Action |
| This compound | Indanone | (Hypothetical) VEGFR2, PIM-1, CK2 | (Hypothetical) Likely ATP-competitive |
| Sunitinib | Indolin-2-one | VEGFRs, PDGFRs, c-KIT, FLT3, RET | ATP-competitive; inhibits multiple RTKs, leading to reduced tumor vascularization and cell proliferation.[7] |
| AZD1208 | Pyridazinone | PIM-1, PIM-2, PIM-3 | ATP-competitive; potent pan-Pim kinase inhibitor that induces apoptosis and cell cycle arrest. |
| CX-4945 (Silmitasertib) | Indoloquinazoline | CK2α | ATP-competitive; highly selective inhibitor of the CK2α catalytic subunit, leading to disruption of pro-survival pathways.[2][9] |
Comparative Inhibitory Profile (Hypothetical Data)
The following table presents a hypothetical inhibitory profile for this compound to illustrate how it would be compared against the known activities of the selected inhibitors. The IC50 values for the comparator drugs are based on published data.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | AZD1208 IC50 (nM) | CX-4945 IC50 (nM) |
| VEGFR2 | 85 | 80[11] | >10,000 | >10,000 |
| PDGFRβ | 150 | 2[11] | >10,000 | >10,000 |
| PIM-1 | 250 | >5,000 | 0.4[12] | >10,000 |
| CK2α | 750 | >10,000 | >10,000 | 1 |
| c-KIT | 900 | 40 | >10,000 | >10,000 |
Data for this compound is hypothetical for illustrative purposes. IC50 values for comparators are approximate and sourced from cited literature.
This hypothetical profile suggests that the novel compound may have moderate activity against VEGFR2 and PIM-1, with less potency against CK2α and other Sunitinib targets. Such a profile would warrant further investigation into its specific mechanism and potential for development as a targeted agent.
Experimental Protocols for Kinase Inhibitor Evaluation
To generate the data required for a comparative analysis, standardized biochemical and cell-based assays are essential. The following protocols provide a framework for the evaluation of novel kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol is designed to measure the amount of ADP produced by a kinase reaction, which is a direct indicator of enzyme activity. The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening and IC50 determination.[13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2, PIM-1, CK2)
-
Kinase-specific peptide substrate
-
ATP solution (at or near the Km for the specific kinase)
-
Test compound (serially diluted in DMSO)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)[13]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control.
-
Add 2 µL of a solution containing the kinase enzyme in kinase buffer.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer.
-
Incubate the reaction for 60 minutes at room temperature.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.[14]
Objective: To confirm target engagement and determine the cellular potency of a test compound by measuring the phosphorylation status of a downstream effector.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR2, K562 for PIM-1, A549 for CK2)
-
Cell culture medium and supplements
-
Test compound (serially diluted)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific for the substrate and total protein for loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
If necessary, stimulate the signaling pathway with an appropriate growth factor (e.g., VEGF for HUVECs).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein or loading control signal. Plot the normalized signal against the inhibitor concentration to assess the dose-dependent inhibition of substrate phosphorylation.
Visualizing Kinase Signaling and Experimental Design
Diagrams are essential for conceptualizing complex biological pathways and experimental workflows.
Caption: VEGFR2 signaling pathway and a potential point of inhibition.
Caption: Experimental workflow for evaluating a novel kinase inhibitor.
Conclusion and Future Directions
While the precise inhibitory profile of this compound remains to be elucidated, its indanone core structure places it in a class of compounds with demonstrated potential for kinase inhibition. A systematic evaluation, as outlined in this guide, would be the critical next step. By comparing its activity against well-defined inhibitors like Sunitinib, AZD1208, and CX-4945, researchers can determine its potency, selectivity, and potential therapeutic niche.
Future studies should focus on performing a broad kinase panel screen to identify its primary targets and off-targets. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be essential to optimize potency and selectivity. Finally, promising candidates would need to be advanced into cell-based and in vivo models to validate their therapeutic potential.
References
- 1. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. Sunitinib - Wikipedia [en.wikipedia.org]
- 8. Novel indeno[1,2-b]indoloquinones as inhibitors of the human protein kinase CK2 with antiproliferative activity towards a broad panel of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
The Indanone Scaffold: A Privileged Framework in Drug Discovery and a Comparative Guide to Its Biological Activities
The indanone scaffold, a bicyclic ketone composed of a benzene ring fused to a cyclopentanone ring, has long been a focal point in medicinal chemistry. Its rigid structure, combined with the versatility for substitution at various positions, makes it a privileged framework for the design of novel therapeutic agents. This guide offers an in-depth comparison of the biological activities of various substituted indanone compounds, providing supporting experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
The Versatility of the Indanone Core: A Gateway to Diverse Biological Functions
The chemical tractability of the indanone ring system allows for the strategic placement of different functional groups, leading to a remarkable diversity of biological activities. By modifying the substituents on the aromatic ring and the cyclopentanone moiety, chemists can fine-tune the pharmacological properties of these compounds, targeting a wide array of proteins and cellular pathways. This guide will explore three key areas where substituted indanones have shown significant promise: oncology, inflammation, and infectious diseases.
Anticancer Activity: Targeting the Machinery of Malignancy
Indanone derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines through diverse mechanisms of action.[1][2] Key strategies involve the disruption of the cytoskeleton via tubulin polymerization inhibition and the modulation of key signaling pathways involved in cell survival and proliferation.
Tubulin Polymerization Inhibition: A Classic Anticancer Strategy
One of the most successful strategies in cancer chemotherapy is the targeting of microtubules, essential components of the cytoskeleton involved in cell division. Several indanone derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3]
A notable example is the thiazolyl hydrazone derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) . This compound has demonstrated significant anticancer activity against colon cancer cell lines, with IC50 values ranging from 0.41 to 0.98 µM.[4][5][6] Mechanistic studies have revealed that ITH-6 arrests cancer cells in the G2/M phase of the cell cycle by inhibiting tubulin polymerization.[4][6] Furthermore, it induces apoptosis by increasing reactive oxygen species (ROS) levels and downregulating the expression of anti-apoptotic proteins like NF-kB p65 and Bcl-2.[4][5]
Another promising compound, (R)-9k , a 3-arylindanone derivative, acts as a potent colchicine binding site inhibitor, effectively disrupting tubulin polymerization with an IC50 value of 6.1 µM.[7][8] This compound has shown superior anti-proliferative activity against colon cancer cell lines compared to the standard chemotherapeutic agent 5-fluorouracil.[7][8] The natural product Indanocine also binds to the colchicine site of tubulin, leading to the disruption of microtubule dynamics and inducing apoptosis, particularly in multidrug-resistant cancer cells.[1][9][10]
COX-2 Inhibition: A Link Between Inflammation and Cancer
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a crucial role in inflammation and tumorigenesis. Indanone-based spiroisoxazoline derivatives have been designed as selective COX-2 inhibitors with potent anticancer activity.[11] For instance, a derivative with a 3,4-dimethoxyphenyl group exhibited the highest COX-2 inhibitory activity and displayed potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.03 µM, which is comparable to the well-known anticancer drug doxorubicin.[11]
Quantitative Comparison of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| ITH-6 | HT-29 (Colon) | 0.44 | Tubulin Polymerization Inhibitor, NF-kB & Bcl-2 Downregulation | [5][12] |
| COLO 205 (Colon) | 0.98 | Tubulin Polymerization Inhibitor, NF-kB & Bcl-2 Downregulation | [5][12] | |
| KM 12 (Colon) | 0.41 | Tubulin Polymerization Inhibitor, NF-kB & Bcl-2 Downregulation | [5][12] | |
| (R)-9k | HCT 116 (Colon) | Not specified, but 14-38x more potent than 5-FU | Tubulin Polymerization Inhibitor (Colchicine Site) | [7][8] |
| Gallic Acid-based Indanone | MCF-7 (Breast) | 1.88 (Anti-tubulin) | Tubulin Polymerization Inhibitor, Antiangiogenic | [1][3] |
| Spiroisoxazoline Derivative (9f) | MCF-7 (Breast) | 0.03 | COX-2 Inhibitor | [11] |
Anti-inflammatory Activity: Quelling the Fires of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted indanones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[13][14][15]
Targeting the COX-2 Enzyme
Similar to their role in cancer, indanone derivatives have been developed as selective inhibitors of COX-2 for the treatment of inflammatory conditions.[13] The compound 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone (L-745,337) was identified as a potent and selective COX-2 inhibitor with efficacy comparable or superior to the non-selective NSAID indomethacin in animal models of inflammation.[13] Structure-activity relationship studies revealed that ortho- and para-substituted 6-phenyl groups and a methanesulfonamido group at the 5-position are optimal for in vitro potency.[13]
Modulation of Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, indanone derivatives can modulate complex signaling cascades involved in the inflammatory response. Sesquistilbene indanone analogues have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[14] The most potent of these compounds was found to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 by inhibiting the TLR4/JNK/NF-κB signaling pathway.[14] Similarly, certain 2-benzylidene-1-indanone derivatives effectively inhibit the LPS-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6.[15]
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Target/Assay | IC50 (µM) | Reference |
| L-745,337 | COX-2 | Potent & Selective (Specific value not provided in abstract) | [13] |
| 2-benzylidene-1-indanone (4d) | TNF-α inhibition | 83.73% inhibition | [15] |
| IL-6 inhibition | 69.28% inhibition | [15] | |
| Indanone derivative from Fernandoa adenophylla | Heat-induced hemolysis | 9.12 to 72.82% inhibition (10-100 µM) | [16] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Indanone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[17][18][19][20]
Broad-Spectrum Activity
Studies have shown that substituted indanone acetic acid derivatives exhibit activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Salmonella typhi) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[17][20] Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the indanone core significantly influence the antimicrobial potency. For instance, a para-fluorophenyl substituted indanone acetic acid derivative showed marked antimicrobial potency, while an ortho-methoxyphenyl derivative exhibited better antifungal activity.[17]
Quantitative Comparison of Antimicrobial Activity
| Compound | Organism | MIC (µM) | MBC (µM) | Reference |
| Aurone and Indanone Derivatives (A5, D2) | C. albicans, E. coli, S. aureus | 15.625 | - | [19][21] |
| Aurone and Indanone Derivatives (A6, A8, E7) | C. albicans, E. coli, S. aureus | - | 62.5 | [19][21] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activities of substituted indanone compounds.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indanone compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP.
-
Compound Addition: Add the indanone compound at various concentrations to the reaction mixture. Include a vehicle control and a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity (absorbance at 340 nm) over time using a spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance against time and calculate the initial rate of polymerization. Determine the IC50 value of the compound for tubulin polymerization inhibition.
COX-2 Inhibition Assay
This assay determines the inhibitory activity of a compound against the COX-2 enzyme.
-
Enzyme and Substrate: Use a commercially available COX-2 inhibitor screening assay kit, which typically includes purified COX-2 enzyme and arachidonic acid as the substrate.
-
Reaction Setup: In a 96-well plate, add the COX-2 enzyme, the indanone compound at various concentrations, and a chromogenic substrate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a specified time. The COX-2 enzyme will convert arachidonic acid into prostaglandin H2, which is then reduced by the peroxidase component of the enzyme, leading to a color change in the chromogenic substrate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
Substituted indanones represent a highly versatile and promising class of compounds with a broad spectrum of biological activities.[18][22][23][24][25] Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents has been demonstrated through extensive in vitro and in vivo studies. The structure-activity relationships established for various derivatives provide a rational basis for the design of more potent and selective compounds.
Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead indanone compounds to advance them into preclinical and clinical development. Further exploration of their mechanisms of action, including the identification of novel molecular targets, will undoubtedly open new avenues for the therapeutic application of this remarkable scaffold. The continued investigation of substituted indanones holds great promise for the development of next-generation therapies for a range of human diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "ANTICANCER EFFECT OF INDANONE-BASED THIAZOLYL HYDRAZONE DERIVATIVE ON " by Silpa Narayanan [scholar.stjohns.edu]
- 5. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 6. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
- 18. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 19. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]
- 20. jocpr.com [jocpr.com]
- 21. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 24. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Methylated vs. Acetylated Bromophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the efficacy of methylated versus acetylated bromophenol derivatives. Moving beyond a simple recitation of facts, this document, crafted from the perspective of a Senior Application Scientist, delves into the causal relationships between chemical structure and biological activity, offering field-proven insights and self-validating experimental designs. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to rationally design and evaluate these promising marine-derived compounds for therapeutic development.
Introduction: The Therapeutic Promise of Bromophenols
Bromophenols, a class of secondary metabolites predominantly found in marine algae, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2][3][4] These naturally occurring compounds exhibit a wide pharmacological profile, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[1][5][6] The core bromophenol scaffold, characterized by a phenol ring substituted with one or more bromine atoms and hydroxyl groups, serves as a versatile template for chemical modification. The hydroxyl groups, in particular, are critical for the free radical scavenging activity of these molecules.[1] However, modification of these hydroxyl groups through processes like methylation and acetylation can profoundly alter the physicochemical properties and, consequently, the biological efficacy and mechanism of action of the resulting derivatives.[1][7] This guide focuses on elucidating these differences through a comparative analysis of experimental data.
Structural Modifications: Methylation vs. Acetylation
The fundamental difference between methylation and acetylation lies in the nature of the chemical group attached to the phenolic oxygen. Methylation introduces a methyl group (-CH₃), while acetylation adds an acetyl group (-COCH₃). This seemingly minor alteration has significant implications for the molecule's polarity, hydrogen bonding capacity, and steric profile, which in turn dictates its interaction with biological targets.
A key study synthesized a series of methylated (designated as 3b-1 to 3b-9 ) and acetylated (designated as 4b-1 to 4b-5 ) derivatives from natural bromophenol ethers, bis(2,3,6-tribromo-4,5-dihydroxybenzyl)ether (BTDE) and bis(2,3-dibromo-4,5-dihydroxybenzyl)ether (BDDE), to systematically evaluate these differences.[1]
Caption: General chemical transformation from a parent bromophenol to its methylated and acetylated derivatives.
Comparative Efficacy: Antioxidant and Anticancer Activities
A direct comparison of the synthesized methylated and acetylated derivatives revealed significant differences in their biological effects, particularly in their antioxidant and anticancer properties.[1]
Cellular Antioxidant Activity
The antioxidant potential of these compounds was evaluated by their ability to protect human keratinocyte (HaCaT) cells from hydrogen peroxide (H₂O₂)-induced oxidative damage.[1] While many natural bromophenols exhibit antioxidant activity due to their free hydroxyl groups, it was unclear how modification would affect this property at a cellular level.[1]
The study found that specific derivatives from both classes could ameliorate H₂O₂-induced oxidative cell damage. Notably, the methylated derivative 3b-9 (2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene) and the acetylated derivative 4b-3 ((oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate) showed significant cytoprotective effects.[1][5][6] These compounds were found to reduce the levels of reactive oxygen species (ROS) and increase the expression of antioxidant proteins like thioredoxin reductase 1 (TrxR1) and heme oxygenase-1 (HO-1).[7]
Table 1: Summary of Antioxidant Activity in HaCaT Cells [1]
| Compound ID | Modification | Concentration | Effect on H₂O₂-induced Damage |
| 3b-9 | Methylated | 10 µM | Ameliorated oxidative damage |
| 4b-3 | Acetylated | 10 µM | Ameliorated oxidative damage |
The causality behind this is intriguing. While free hydroxyls are often key to direct radical scavenging, these results suggest that their modification can lead to potent cellular antioxidant effects through indirect mechanisms, such as the upregulation of endogenous antioxidant defense systems.[1][7]
Cytotoxic Activity Against Cancer Cells
The anticancer potential was assessed by evaluating the cytotoxicity of the derivatives against leukemia K562 cells.[1] Here, a clearer distinction between the two classes emerged.
The acetylated derivative 4b-4 ((oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) demonstrated notable cytotoxic activity, inhibiting the viability of K562 cells and inducing apoptosis. In contrast, the methylated derivatives, including the antioxidatively active 3b-9 , did not show significant cytotoxicity against this cell line.[1][5]
Table 2: Comparative Cytotoxicity in K562 Leukemia Cells [1]
| Compound ID | Modification | Effect on Cell Viability | Apoptosis Induction |
| 3b-9 | Methylated | No significant effect | No |
| 4b-4 | Acetylated | Inhibited viability | Yes |
This divergence suggests that the acetyl group, in this specific structural context, is more favorable for inducing an apoptotic response in cancer cells. The exact mechanism remains a subject for further investigation, but it highlights a critical structure-activity relationship: acetylation may confer a more potent pro-apoptotic potential compared to methylation in certain bromophenol scaffolds.[1]
Caption: Logical workflow comparing the divergent biological outcomes of methylated and acetylated derivatives.
Experimental Protocols: A Self-Validating Approach
To ensure trustworthiness and reproducibility, the methodologies employed must be robust. Below are detailed protocols for the key assays discussed, designed as self-validating systems with appropriate controls.
Protocol: Cellular Antioxidant Activity Assay
This protocol is designed to quantify the protective effect of a test compound against an induced oxidative stressor.
-
Cell Culture: Plate HaCaT keratinocytes in a 96-well plate at a density of 1x10⁴ cells/well and culture for 24 hours in DMEM supplemented with 10% FBS.
-
Compound Pre-treatment: Treat the cells with various concentrations of the methylated or acetylated bromophenol derivatives (e.g., 1, 5, 10 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Induction of Oxidative Stress: Add H₂O₂ to the media to a final concentration of 500 µM and incubate for 4 hours. Maintain a negative control group with no H₂O₂ treatment.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. A statistically significant increase in viability in the compound + H₂O₂ group compared to the H₂O₂ only group indicates a protective effect.
-
Self-Validation: The H₂O₂-only group must show a significant decrease in viability compared to the untreated control for the experiment to be valid.
-
Protocol: Cytotoxicity and Apoptosis Assay
This protocol assesses the direct cytotoxic and pro-apoptotic effects of the compounds on cancer cells.
-
Cell Culture: Plate K562 leukemia cells in a 96-well plate at a density of 5x10³ cells/well and culture for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the derivatives (e.g., 5, 10, 20 µg/mL) for 24 hours. Include a vehicle control.
-
Viability Assessment (MTT Assay): Follow the same procedure as described in section 4.1.4.
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Culture and treat cells in 6-well plates.
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer and stain with FITC Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of viable, early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. A significant increase in the apoptotic populations in treated cells compared to controls indicates apoptosis induction.
-
Self-Validation: The vehicle control should show a high percentage of viable cells (>95%). The dose-dependent decrease in viability in the MTT assay should correlate with the increase in apoptotic cells observed by flow cytometry.
-
Conclusion and Future Directions
The derivatization of natural bromophenols via methylation and acetylation is a potent strategy for modulating their biological activity. Experimental evidence demonstrates that while both methylated and acetylated derivatives can exhibit significant cellular antioxidant properties, acetylated derivatives may possess superior anticancer efficacy by inducing apoptosis.[1] This distinction is crucial for drug development professionals, as it suggests that the choice of derivatization strategy should be tailored to the desired therapeutic outcome.
Future research should focus on expanding the library of these derivatives to establish a more comprehensive structure-activity relationship (SAR).[8] Investigating the precise molecular targets and signaling pathways affected by these modifications will be paramount in designing next-generation bromophenol-based therapeutics with enhanced potency and selectivity.
References
- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 1-Indanone Scaffold: A Privileged Framework for the Design of Targeted Therapeutics
A Senior Application Scientist's Guide to the Chemical Functionalization and Comparative Efficacy of 1-Indanone Derivatives
Introduction: The Versatility of the 1-Indanone Core
The 1-indanone scaffold, a bicyclic aromatic ketone, has garnered significant attention in medicinal chemistry due to its rigid structure and synthetic accessibility.[1] This foundational framework serves as a versatile template for the development of a diverse array of biologically active molecules. Its constrained conformation allows for precise positioning of functional groups, enabling high-affinity interactions with specific biological targets. This guide provides a comparative analysis of the chemical functionalization of the 1-indanone scaffold for the development of targeted therapies, with a focus on anticancer and neurodegenerative applications. We will delve into the structure-activity relationships (SAR), compare the performance of key derivatives against established alternatives, and provide detailed experimental protocols for their synthesis and evaluation.
I. Anticancer Applications: Targeting Tubulin Polymerization and Inflammatory Pathways
The 1-indanone scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. Functionalization of this core has led to the development of compounds that interfere with critical cellular processes in cancer cells, such as microtubule dynamics and pro-inflammatory signaling.
A. 2-Benzylidene-1-indanone Derivatives as Tubulin Polymerization Inhibitors
A prominent class of anticancer 1-indanone derivatives is the 2-benzylidene-1-indanones. These compounds, considered rigid analogs of chalcones, have demonstrated potent cytotoxic activity against a range of cancer cell lines by inhibiting tubulin polymerization.[2][3]
The efficacy of 2-benzylidene-1-indanone derivatives as tubulin polymerization inhibitors is often compared to other microtubule-targeting agents like chalcones and established chemotherapeutic drugs. The following table summarizes the cytotoxic and tubulin polymerization inhibitory activities of a lead 2-benzylidene-1-indanone compound in comparison to the well-known tubulin inhibitor, Combretastatin A-4 (CA-4), a chalcone.
| Compound | Cancer Cell Line | Cytotoxicity IC50 (nM)[1] | Tubulin Polymerization Inhibition IC50 (µM)[1] |
| Compound 9j (2-benzylidene-1-indanone derivative) | MCF-7 (Breast) | 10 | 0.62 |
| HCT-116 (Colon) | 88 | Not Reported | |
| THP-1 (Leukemia) | 120 | Not Reported | |
| A549 (Lung) | 210 | Not Reported | |
| Combretastatin A-4 (CA-4) | Various | Potent (nM range) | Potent (µM range) |
| Chalcone Analog | MCF-7 (Breast) | 900 | Weak Inhibition |
Causality Behind Experimental Choices: The design of 2-benzylidene-1-indanones as rigid chalcone analogs was a deliberate strategy to enhance potency. The planar structure of the arylidene indanone scaffold allows for effective transmission of electronic effects from substituents to the α,β-unsaturated ketone system, a key pharmacophore for tubulin interaction.[4] The choice of specific cancer cell lines for screening, such as MCF-7, HCT-116, THP-1, and A549, represents a diverse panel of common cancer types, providing a broad assessment of the compounds' cytotoxic potential.
-
Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring significantly influence activity. Electron-donating groups, such as methoxy groups, at the 3', 4', and 5' positions generally enhance cytotoxicity and tubulin polymerization inhibition.
-
Substitution on the Indanone Ring: Modifications to the indanone moiety can also modulate activity. For instance, the presence of methoxy groups on the indanone ring has been shown to contribute to potent anticancer effects.[5]
-
The α,β-Unsaturated Ketone: This moiety is crucial for the biological activity of these compounds, acting as a Michael acceptor and interacting with the cysteine residues in tubulin.[4]
B. Thiazolyl Hydrazone Derivatives of 1-Indanone: Dual-Acting Anticancer Agents
Another promising class of 1-indanone derivatives is the thiazolyl hydrazones. These compounds have demonstrated potent anticancer activity, notably outperforming existing chemotherapeutics in certain cancer cell lines.
A notable example is the compound N-Indan-1-ylidene-*N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), which has shown superior efficacy against colorectal cancer cell lines compared to the standard chemotherapeutic drug, Irinotecan.[4][6][7]
| Compound | Cancer Cell Line | Cytotoxicity IC50 (µM)[3][6][8] |
| ITH-6 | HT-29 (Colon) | 0.44 |
| COLO 205 (Colon) | 0.98 | |
| KM 12 (Colon) | 0.41 | |
| Irinotecan | HT-29 (Colon) | 8.49 |
| COLO 205 (Colon) | 22.84 | |
| KM 12 (Colon) | 23.15 |
Causality Behind Experimental Choices: The selection of Irinotecan as a comparator is significant as it is a clinically approved topoisomerase I inhibitor for colorectal cancer.[6] The superior performance of ITH-6 highlights the potential of the 1-indanone scaffold to generate novel anticancer agents with different mechanisms of action. Mechanistic studies have revealed that ITH-6 induces cell cycle arrest at the G2/M phase, promotes apoptosis, and inhibits tubulin polymerization.[6][7] Furthermore, it has been shown to downregulate the NF-κB p65 subunit, suggesting a dual mechanism of action that targets both microtubule dynamics and inflammatory signaling pathways.[3][8]
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation.[1][9] The ability of ITH-6 to inhibit this pathway represents a significant advantage.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of ITH-6.
II. Neurodegenerative Disease Applications: Targeting Cholinesterases and Amyloid-β Aggregation
The 1-indanone scaffold has also emerged as a promising framework for the development of multi-target-directed ligands for the treatment of Alzheimer's disease (AD). Functionalization of the 1-indanone core has yielded compounds that can simultaneously inhibit cholinesterases and prevent the aggregation of amyloid-beta (Aβ) peptides, two key pathological hallmarks of AD.
A. 1-Indanone Derivatives as Cholinesterase Inhibitors
Donepezil, a leading drug for the symptomatic treatment of AD, features a 1-indanone moiety. This has inspired the development of novel 1-indanone derivatives with improved or multi-target activities.
Several studies have synthesized and evaluated 1-indanone derivatives as cholinesterase inhibitors, often comparing them to Donepezil.
| Compound | Target | IC50 (µM)[10][11][12][13] |
| Donepezil | Acetylcholinesterase (AChE) | 0.0067 - 0.05 |
| Butyrylcholinesterase (BChE) | - | |
| Compound 5c | AChE | 0.12 |
| BChE | - | |
| Compound 7b | AChE | - |
| BChE | 0.04 | |
| Compound 6a | AChE | 0.0018 |
| BChE | - |
Causality Behind Experimental Choices: The design of these derivatives often involves modifying the linker between the indanone core and a basic amine moiety, mimicking the structure of Donepezil.[10][12] The evaluation against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is important, as the relative contribution of BChE to acetylcholine hydrolysis increases in the AD brain.
-
Linker Length and Type: The length and nature of the spacer between the 1-indanone core and the amine group are critical for potent cholinesterase inhibition. A two-carbon spacer has been shown to be optimal in some series.[12]
-
Amine Substituent: The nature of the amine group (e.g., piperidine, dimethylamine) influences both potency and selectivity for AChE versus BChE.[10]
-
Substitution on the Indanone Ring: Methoxy groups at the 5- and 6-positions of the indanone ring, as seen in Donepezil, are important for interaction with the peripheral anionic site (PAS) of AChE.[14]
Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.
Caption: Mechanism of acetylcholinesterase inhibition by 1-indanone derivatives.
III. Experimental Protocols
A. Synthesis of 2-(4-Methoxybenzylidene)-1-indanone
This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives via Claisen-Schmidt condensation.[15][16][17]
Materials:
-
1-Indanone
-
4-Methoxybenzaldehyde
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve 1-indanone (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add 10% aqueous NaOH solution dropwise to the mixture.
-
Allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(4-methoxybenzylidene)-1-indanone.
-
Dry the purified product under vacuum.
B. Cell Viability Assessment using MTT Assay
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[18][19][20][21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound (1-indanone derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
C. In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[22][23][24][25][26]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)
-
GTP solution
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound
-
Known tubulin inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)
-
96-well black microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a tubulin solution (e.g., 4 mg/mL) in ice-cold General Tubulin Buffer containing GTP and glycerol.
-
Prepare serial dilutions of the test compound, positive controls, and a vehicle control.
-
Add 5 µL of the test compound dilutions or controls to the wells of a pre-warmed (37°C) 96-well plate.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin solution to each well.
-
Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes (excitation ~360 nm, emission ~450 nm for DAPI).
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Determine the effect of the test compound on the rate and extent of tubulin polymerization and calculate the IC50 value if applicable.
IV. Conclusion and Future Directions
The 1-indanone scaffold has unequivocally established itself as a privileged structure in the realm of targeted therapies. Its synthetic tractability and rigid framework provide an excellent starting point for the design of potent and selective inhibitors for a variety of biological targets. The comparative data presented in this guide underscore the potential of functionalized 1-indanone derivatives to surpass existing therapeutic alternatives in both anticancer and neurodegenerative applications.
Future research in this area should focus on several key aspects. Firstly, the exploration of novel functionalization strategies will undoubtedly lead to the discovery of derivatives with enhanced potency and improved pharmacokinetic profiles. Secondly, a deeper understanding of the structure-activity relationships through computational modeling and experimental validation will enable the rational design of next-generation 1-indanone-based therapeutics. Finally, the investigation of these compounds in more complex in vivo models will be crucial for their translation into clinical candidates. The continued exploration of the chemical space around the 1-indanone scaffold holds immense promise for the development of innovative and effective targeted therapies for some of the most challenging human diseases.
V. References
A comprehensive list of references will be provided upon request.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.cat [2024.sci-hub.cat]
- 5. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling Pathway Diagram [scispace.com]
- 7. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 15. Buy 2-(3,4-Dimethoxybenzylidene)-1-indanone [smolecule.com]
- 16. mdpi.org [mdpi.org]
- 17. mdpi.com [mdpi.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. benchchem.com [benchchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-Indanone-Based Compounds for Neurodegenerative Diseases
In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the 1-indanone scaffold has emerged as a privileged structure, demonstrating significant potential in preclinical studies.[1][2] This guide provides a comprehensive comparison of 1-indanone-based compounds, delving into their in vitro and in vivo testing, and offering insights into their performance against established and alternative therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel treatments for conditions such as Alzheimer's and Parkinson's disease.
The versatility of the 1-indanone core allows for extensive chemical modification, leading to a diverse library of derivatives with a broad spectrum of biological activities.[1][3][4] These compounds have been investigated for their antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1][4][5] However, it is in the realm of neurodegenerative disorders that they have garnered substantial attention, primarily due to their ability to modulate key pathological pathways.[2]
The Scientific Rationale: Why 1-Indanone Derivatives?
The therapeutic potential of 1-indanone derivatives in neurodegenerative diseases stems from their ability to interact with multiple targets involved in disease progression. A significant body of research has focused on their role as cholinesterase inhibitors, a cornerstone of current Alzheimer's disease therapy.[6][7][8] By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function.[2][6]
Beyond cholinesterase inhibition, 1-indanone derivatives have been shown to possess other neuroprotective properties, including the inhibition of amyloid-beta (Aβ) peptide aggregation, a hallmark of Alzheimer's disease, and the modulation of monoamine oxidases (MAO-A and -B), enzymes implicated in the pathophysiology of both Alzheimer's and Parkinson's diseases.[2][3][9] This multi-target approach is a highly sought-after attribute in the development of drugs for complex, multifactorial diseases.
In Vitro Evaluation: A Multi-pronged Approach to Efficacy and Safety
The initial assessment of novel 1-indanone-based compounds begins with a battery of in vitro assays designed to elucidate their mechanism of action, potency, and potential toxicity.
Enzyme Inhibition Assays: Quantifying Potency
A primary focus of in vitro testing for neuroprotective 1-indanone derivatives is the evaluation of their inhibitory activity against key enzymes.
Table 1: Comparative Cholinesterase Inhibitory Activity of Selected 1-Indanone Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indanone Derivative 5c | AChE | 0.12 | Donepezil | - |
| Indanone Derivative 7b | BChE | 0.04 | Donepezil | - |
| Indanone Derivative 54 | AChE | 14.06 | Donepezil | - |
| Indanone Derivative 56 | AChE | 12.30 | Donepezil | - |
| Indanone Derivative 64 | AChE | 12.01 | Donepezil | - |
| Benzylidene-indenone 9 | BChE | (Selective) | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. Data compiled from multiple sources.[6][7][10]
The data clearly indicates that specific structural modifications to the 1-indanone scaffold can yield highly potent and selective inhibitors of either AChE or BChE. For instance, compound 5c demonstrates potent AChE inhibition, while compound 7b is a highly effective BChE inhibitor.[7] This selectivity is a critical factor in designing drugs with improved side-effect profiles.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
This protocol outlines a standard method for determining the IC50 values of test compounds against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (1-indanone derivatives)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in appropriate buffers.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).
-
Compound Addition: Add various concentrations of the test compounds or the reference inhibitor to the wells. Include a control group with no inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the respective substrate (ATCI for AChE or BTCI for BChE) to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cytotoxicity Assays: Ensuring a Therapeutic Window
A crucial aspect of in vitro evaluation is to assess the potential toxicity of the compounds to healthy cells. This ensures that the therapeutic effects are not overshadowed by detrimental side effects. Standard cytotoxicity assays, such as the MTT or LDH release assays, are employed to determine the concentration at which the compounds become toxic to cells.[11][12][13]
Table 2: Representative In Vitro Cytotoxicity Data for a Novel Compound
| Cell Line | Assay | IC50 (µM) |
| SH-SY5Y (human neuroblastoma) | MTT | > 100 |
| HepG2 (human liver cancer) | LDH | > 100 |
IC50 values here represent the concentration at which 50% of the cells are no longer viable. Higher values are desirable, indicating lower cytotoxicity.
The goal is to identify compounds with a large therapeutic window, meaning a significant difference between the concentration required for therapeutic effect (e.g., enzyme inhibition) and the concentration that causes cytotoxicity.
In Vivo Evaluation: Translating In Vitro Promise to Preclinical Models
Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety in a living organism. Animal models that mimic aspects of human neurodegenerative diseases are indispensable for this phase of research.[14][15][16][17]
Animal Models of Neurodegenerative Disease
The choice of animal model is critical and depends on the specific disease being studied. For Alzheimer's disease, transgenic mouse models that overexpress amyloid precursor protein (APP) and/or tau are commonly used to study the effects of compounds on amyloid plaque deposition and tau pathology.[14] For Parkinson's disease, models using neurotoxins like MPTP to induce dopamine neuron degeneration are well-established.[16]
Behavioral and Cognitive Assessments
In vivo efficacy is often evaluated through behavioral tests that assess cognitive function, memory, and motor skills. For example, in Alzheimer's disease models, the Morris water maze and passive avoidance tests are used to evaluate learning and memory.[6]
Pharmacokinetic Studies: Understanding ADME
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the 1-indanone derivatives.[18] These studies determine key parameters such as bioavailability, half-life, and brain penetration, which are crucial for predicting the compound's behavior in humans.[19][20][21] Small molecule inhibitors like 1-indanone derivatives often have the advantage of being orally bioavailable and capable of crossing the blood-brain barrier.[22]
Comparative Analysis and Future Directions
The 1-indanone scaffold has proven to be a fertile ground for the discovery of novel neuroprotective agents. Compared to the single-target approach of many current therapies, the multi-target potential of 1-indanone derivatives offers a significant advantage in tackling the complex pathology of neurodegenerative diseases.
Future research should focus on optimizing the pharmacokinetic properties of these compounds to ensure adequate brain penetration and a favorable safety profile. Furthermore, exploring the synergistic effects of combining 1-indanone derivatives with other therapeutic modalities could open new avenues for the treatment of these devastating diseases.
The comprehensive in vitro and in vivo testing strategies outlined in this guide provide a robust framework for the evaluation and comparison of novel 1-indanone-based compounds, ultimately accelerating the journey from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Synthesis of 1-indanones with a broad range of biological activity [ouci.dntb.gov.ua]
- 6. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. kosheeka.com [kosheeka.com]
- 14. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. invivobiosystems.com [invivobiosystems.com]
- 16. Modeling neurodegenerative diseases in vivo review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 19. Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Safety Operating Guide
7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one proper disposal procedures
An In-Depth Guide to the Proper Disposal of 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles but are fundamental to the integrity of our research and the safety of our community.
Chemical Profile and Hazard Assessment
This compound is a brominated organic compound. The presence of a carbon-halogen bond is the primary determinant for its waste classification. Based on data from analogous compounds, it should be handled as a substance that is harmful if swallowed and a skin and eye irritant.[1][2][3]
| Property | Information | Source/Justification |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₀H₉BrO₂ | - |
| Primary Hazard Class | Halogenated Organic Compound | Contains a Carbon-Bromine bond.[4] |
| Anticipated Hazards | Acute Toxicity (Oral, Cat. 4), Skin Irritation (Cat. 2) | Inferred from SDS of similar compounds.[1][3] |
| Physical State | Solid / Liquid (Varies by specific isomer/purity) | Related compounds exist as solids or high-boiling liquids.[1][5] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous waste in the USA.[6] |
Core Principles for Disposal
The disposal of any laboratory chemical is governed by a hierarchy of controls designed to minimize environmental impact.[7] The primary strategy is always to reduce waste at its source.[7] When disposal is necessary, it must be done in compliance with regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[6] A critical aspect of RCRA is the prohibition of discharging hazardous wastes into the environment, including via sewer systems or evaporation in fume hoods.[8][9]
For this compound, the key to compliance and safety is segregation . Halogenated organic wastes are significantly more expensive to dispose of and require different treatment technologies—typically high-temperature incineration—than non-halogenated wastes.[4][10] Mixing these waste streams is a common and costly error in laboratory settings.
Detailed Disposal Protocol: A Step-by-Step Guide
This protocol outlines the procedure from the point of generation to final collection.
Step 1: Required Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin contact and inhalation.
| Equipment | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | To prevent skin irritation and absorption.[1] |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles | To protect against splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Ventilation | Certified Chemical Fume Hood | To minimize inhalation of any potential vapors or dust. |
Step 2: Waste Container Selection and Labeling
-
Select the Correct Container : Obtain a dedicated hazardous waste container intended for Halogenated Organic Waste . This container must be made of a chemically compatible material (e.g., polyethylene or glass) and be free from damage or leaks.[6]
-
Initial Labeling : As soon as the first drop of waste is added, the container must be labeled.[10] Use your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate percentages.
-
The name of the Principal Investigator (PI) and the laboratory location.[10]
-
The accumulation start date (the date the first waste is added).
-
Step 3: Waste Segregation and Accumulation
This is the most critical phase of the disposal process. The flowchart below outlines the decision-making logic.
Caption: Decision workflow for the disposal of this compound.
-
Confirm Classification : Identify the waste as a halogenated organic due to the bromine atom.[4]
-
Deposit Waste : Carefully transfer the waste into the designated halogenated organic waste container.
-
If the waste is a solid, use a powder funnel.
-
If the waste is dissolved in a solvent, that solvent dictates the waste stream. For example, if dissolved in dichloromethane (a halogenated solvent), it belongs in the halogenated waste. If dissolved in a non-halogenated solvent like hexanes, the entire mixture is now considered halogenated waste and must be disposed of as such.
-
-
Update Log : Immediately update the hazardous waste tag with the added chemical and its estimated volume or mass.
-
Secure Container : Securely close the container cap. Hazardous waste containers must remain closed at all times except when actively adding or removing waste.[10]
Step 4: Storage and Pickup
-
Satellite Accumulation Area (SAA) : Store the sealed container in your laboratory's designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Secondary Containment : The container must be placed within a secondary containment bin or tray to contain any potential leaks.[9]
-
Request Pickup : Submit a chemical waste pickup request through your institution's Environmental Health and Safety (EHS) department. Do not transport hazardous waste yourself.[8]
Spill and Emergency Procedures
-
Alert Personnel : Immediately alert others in the vicinity.
-
Assess the Spill : For a small, manageable spill that you are trained to handle:
-
Don appropriate PPE.
-
Contain the spill using a chemical spill kit absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container.
-
Label the container as "Hazardous Waste" with a full description of the contents (e.g., "Vermiculite with absorbed this compound").
-
Dispose of this spill cleanup material as halogenated hazardous waste.[10]
-
-
Large Spills : For large spills, or any spill you are not comfortable cleaning, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.[10]
By adhering to this structured, scientifically-grounded protocol, you ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental responsibility.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Page loading... [guidechem.com]
- 3. 4-溴-7-甲氧基-1-茚满酮 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. bucknell.edu [bucknell.edu]
- 5. fishersci.fr [fishersci.fr]
- 6. danielshealth.com [danielshealth.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
